molecular formula C13H13BrFN5O4S2 B1667119 Amisulbrom CAS No. 348635-87-0

Amisulbrom

Katalognummer: B1667119
CAS-Nummer: 348635-87-0
Molekulargewicht: 466.3 g/mol
InChI-Schlüssel: BREATYVWRHIPIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Amisulbrom is a member of the class of bromoindoles that is 3-bromo-6-fluoro-2-methylindole substituted at position 1 by a 1-(dimethylsulfamyl)-1,2,4-triazole-3-sulfonyl group. A fungicide for use on potatoes to control late blight (Phytophthora infestans) and downy mildew [Plasmopara viticola). It has a low mammalian toxicity but it is considered to be a reproduction toxicant, is moderately toxic to birds and honey bees but poses a greater risk to aquatic species and earthworms. It has a role as a mitochondrial cytochrome-bc1 complex inhibitor and an antifungal agrochemical. It is a member of sulfamides, a sulfonamide, a member of triazoles, an organofluorine compound, a bromoindole, a sulfonamide fungicide and a triazole fungicide.

Eigenschaften

IUPAC Name

3-(3-bromo-6-fluoro-2-methylindol-1-yl)sulfonyl-N,N-dimethyl-1,2,4-triazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFN5O4S2/c1-8-12(14)10-5-4-9(15)6-11(10)20(8)25(21,22)13-16-7-19(17-13)26(23,24)18(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREATYVWRHIPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1S(=O)(=O)C3=NN(C=N3)S(=O)(=O)N(C)C)C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFN5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058063
Record name Amisulbrom
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Molecular Weight

466.3 g/mol
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Solubility

In water, 0.11 g/L at 20 °C, pH 9, In hexane 0.2643; toluene 88.63; dichloromethane >250; acetone >250; ethyl acetate >250; methanol 10.11; octanol 2.599 (g/L at 20 °C)
Record name Amisulbrom
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Density

1.61 at 20 °C
Record name Amisulbrom
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Vapor Pressure

1.8X10-5 mPa /1.35X10-10 mm Hg/ at 25 °C
Record name Amisulbrom
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Color/Form

Fine powder

CAS No.

348635-87-0
Record name Amisulbrom
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Record name Amisulbrom
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Record name amisulbrom (ISO); 3-(3-bromo-6-fluoro-2-methylindol-1-ylsulfonyl)-N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide
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Record name AMISULBROM
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Melting Point

128.6-130.0 °C
Record name Amisulbrom
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Foundational & Exploratory

Amisulbrom synthesis pathway and key intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Amisulbrom, a potent fungicide. The document outlines the key chemical transformations, intermediate compounds, and experimental protocols based on publicly available patent literature.

Overview of the this compound Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the commercially available compound 6-fluoro-2-methylindole. The overall pathway involves the bromination of the indole ring, followed by a sulfamoyl-triazole group's introduction to the indole nitrogen. The key intermediates in this process are 6-fluoro-2-methylindole and 3-bromo-6-fluoro-2-methylindole.

Synthesis of Key Intermediates

Step 1: Synthesis of 3-bromo-6-fluoro-2-methylindole

The first key step is the regioselective bromination of 6-fluoro-2-methylindole at the C3 position of the indole ring. This reaction is typically carried out using a brominating agent in a suitable solvent.

Experimental Protocol:

A solution of 6-fluoro-2-methylindole is prepared in a solvent such as toluene. To this solution, dimethyl sulfoxide is added under a nitrogen atmosphere. The mixture is then cooled, and a 47% aqueous solution of hydrogen bromide is added dropwise while maintaining a low temperature. The reaction is stirred for several hours to ensure complete bromination. Following the reaction, the mixture is worked up by adding water and a base, such as sodium hydroxide, to neutralize the acid. The organic layer containing the product is then separated and washed with water.

Reactant/Reagent Molecular Weight ( g/mol ) Quantity Moles
6-fluoro-2-methylindole149.17232.3 g1.558
Toluene92.141162 g-
Dimethyl sulfoxide78.13133.9 g1.713
47% Hydrogen Bromide80.91455.9 g2.648

Table 1: Reactants and Reagents for the Synthesis of 3-bromo-6-fluoro-2-methylindole

Final Synthesis of this compound

The final step in the synthesis involves the N-sulfonylation of 3-bromo-6-fluoro-2-methylindole. This is achieved by reacting the intermediate with a sulfamoyl-triazole derivative. The exact nomenclature of this reagent can vary in literature, with one key patent referring to it as 3-chlorosulfonyl-1-(N,N-dimethylsulfamoyl)-3-chlorosulfonyl-1,2,4-triazole. It is understood to be a reactive sulfonyl chloride derivative of a dimethylsulfamoyl-substituted triazole.

Experimental Protocol:

The solution of 3-bromo-6-fluoro-2-methylindole in toluene from the previous step is cooled under a nitrogen atmosphere. A solution of 30% sodium hydroxide and a phase-transfer catalyst, such as tetrabutylammonium bromide, are added. A solution of the sulfonylating agent in toluene is then added dropwise while maintaining a temperature of -5 to 0°C. The reaction mixture is stirred for several hours at this temperature. After the reaction is complete, the mixture is washed with water and an aqueous solution of sodium bicarbonate. The organic layer is then concentrated, and the crude this compound is purified by crystallization from a solvent system like ethyl acetate/hexane.

Reactant/Reagent Molecular Weight ( g/mol ) Quantity Moles
3-bromo-6-fluoro-2-methylindole228.06(from 1.558 mol of starting material)~1.558
Toluene92.142986 g-
30% Sodium Hydroxide40.00311.5 g2.336
Tetrabutylammonium Bromide322.375.02 g0.0156
3-chlorosulfonyl-1-(N,N-dimethylsulfamoyl)-1,2,4-triazole~274.7511.2 g1.860

Table 2: Reactants and Reagents for the Synthesis of this compound

Visualization of the Synthesis Pathway

The following diagram illustrates the key transformations in the synthesis of this compound.

Amisulbrom_Synthesis cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Product 6_fluoro_2_methylindole 6-Fluoro-2-methylindole 3_bromo_6_fluoro_2_methylindole 3-Bromo-6-fluoro-2-methylindole 6_fluoro_2_methylindole->3_bromo_6_fluoro_2_methylindole HBr, DMSO Toluene, 18-22°C This compound This compound 3_bromo_6_fluoro_2_methylindole->this compound 1. Sulfonylating Agent, NaOH, TBAB Toluene, -5 to 0°C 2. Crystallization

Caption: Synthesis pathway of this compound from 6-fluoro-2-methylindole.

Physicochemical properties of Amisulbrom including solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Physicochemical Properties of Amisulbrom

Introduction

This compound (IUPAC name: 3-bromo-N',N-dimethyl-N-[1,2,4-triazol-1-yl(sulfonyl)]-6-fluoro-2-methyl-1H-indole-1-sulfonamide) is a sulfonamide fungicide highly effective against a range of Oomycete pathogens, which cause destructive plant diseases such as late blight and downy mildew.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[1] For researchers, scientists, and professionals in drug and pesticide development, a thorough understanding of this compound's physicochemical properties is paramount for optimizing formulation, assessing environmental fate, and ensuring efficacy and safety. This guide provides an in-depth overview of its core properties, with a specific focus on solubility and stability, supported by experimental methodologies and mechanistic diagrams.

Core Physicochemical Properties

This compound is a fine, odorless powder.[2] Its fundamental physicochemical characteristics are summarized in the table below. The high Log P value of 4.4 indicates its lipophilic nature, which influences its solubility profile and biological interactions.[2]

PropertyValueSource
Molecular Formula C₁₃H₁₃BrFN₅O₄S₂[2]
Molecular Weight 466.3 g/mol [2]
Melting Point 128.6 - 130.0 °C[2]
Density 1.61 g/cm³ at 20 °C[2]
Vapor Pressure 1.8 x 10⁻⁵ mPa at 25 °C[2]
Log P (Kow) 4.4[2]
Henry's Law Constant 2.8 x 10⁻⁵ Pa m³/mol at 25 °C[2]

Solubility Profile

This compound's solubility is a critical factor for its formulation and bioavailability. It exhibits low aqueous solubility but is readily soluble in several organic solvents.

Aqueous Solubility

The solubility of this compound in water is very low, measured at 0.11 mg/L at 20°C.[2] Studies in various natural water sources have shown some variability, with solubility ranging from 0.22 mg/L in distilled water to 2.36 mg/L in pond water, suggesting that dissolved organic and inorganic matter can influence its solubility.[3]

Solubility in Organic Solvents

In contrast to its low water solubility, this compound is highly soluble in several organic solvents. This property is crucial for the development of suspension concentrate (SC) formulations and for extraction procedures in analytical chemistry.[4]

SolventSolubility (g/L at 20°C)Source
Acetone>250[2]
Dichloromethane>250[2]
Ethyl Acetate>250[2]
Toluene88.63[2]
Methanol10.11[2]
n-Octanol2.599[2]
Hexane0.264[2]

Stability Profile

The stability of this compound under various environmental conditions dictates its persistence, degradation pathways, and storage requirements.

Hydrolytic Stability

The hydrolysis of this compound is highly dependent on pH. It is stable in acidic and neutral aqueous solutions at room temperature.[5][6][7] However, its degradation accelerates significantly under alkaline conditions.[5][6][7] Three primary hydrolysis products have been identified in buffer solutions at pH 9.0.[5][6]

pHTemperature (°C)Half-life (DT₅₀)Source
4.020106.1 days[1]
7.02087.1 days[1]
9.0254.5 days[5][6][7]
9.0207.0 days[1]

The hydrolysis kinetics at pH 9.0 can be described by the equation: k = 1.0234 × 10¹⁰ exp (-61.3760/R·T).[5][6][7]

Photolytic and Thermal Stability

This compound undergoes direct photolysis, with degradation rates influenced by pH. In basic solutions (pH 9.0), the photolysis rate is approximately 2.5 to 2.8 times faster than in acidic or neutral solutions under a low-pressure mercury lamp.[8] The quantum yield has been determined to be 0.19 molecules per photon at pH 4 and 25°C.

Regarding its thermal and storage stability, this compound is robust. Key findings include:

  • Ambient Storage: Stable for at least two years under ambient conditions.

  • Elevated Temperature: Stable when stored at 54°C for 14 days.

  • In-Product Storage: In studies on grapes, potatoes, and tomatoes, this compound was stable for 12 months when stored at or below -18°C. In cucumber, no significant loss was observed at -20°C, but degradation occurred at 4°C and 25°C over 120 hours.[9]

Mechanism of Action: Inhibition of Mitochondrial Complex III

This compound is classified as a Quinone inside Inhibitor (QiI).[1] Its fungicidal activity stems from its ability to disrupt the mitochondrial electron transport chain, which is essential for cellular respiration and ATP production. This compound specifically binds to the Qi center of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer from ubiquinol to cytochrome c.[1] This inhibition halts the respiratory process, leading to fungal cell death.

Mechanism of Action of this compound cluster_0 Mitochondrial Electron Transport Chain cluster_1 ATP Synthesis Complex I Complex I CoQ CoQ Complex I->CoQ e- Proton Gradient Proton Gradient Complex I->Proton Gradient H+ pump Complex III Complex III CoQ->Complex III e- Complex II Complex II Complex II->CoQ e- Cyt c Cyt c Complex III->Cyt c e- Complex III->Proton Gradient H+ pump Complex IV Complex IV Cyt c->Complex IV e- O2 O2 Complex IV->O2 e- Complex IV->Proton Gradient H+ pump H2O H2O O2->H2O ATP Synthase ATP Synthase Proton Gradient->ATP Synthase ATP ATP ATP Synthase->ATP This compound This compound This compound->Complex III INHIBITS

Inhibition of Mitochondrial Complex III by this compound.

Experimental Protocols

Standardized methodologies are essential for the accurate determination of this compound's properties and residues.

Protocol: Determination of Hydrolytic Stability

This protocol outlines a general procedure for assessing the rate of hydrolysis of this compound in aqueous solutions.

  • Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Incubation: Add a known concentration of this compound to each buffer solution. Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photodegradation.

  • Sampling: Withdraw aliquots from each solution at predetermined time intervals.

  • Analysis: Immediately analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), to quantify the remaining concentration of the parent this compound.[7]

  • Data Analysis: Determine the degradation kinetics by plotting the natural logarithm of the concentration versus time. The rate constant (k) is derived from the slope of the line, and the half-life (DT₅₀) is calculated as ln(2)/k.

  • Product Identification: To identify hydrolysis products, analyze samples using advanced techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS/MS).[5]

Protocol: General Workflow for Residue Analysis

This workflow describes a common procedure for extracting and quantifying this compound residues from agricultural commodities.[10][11][12]

Workflow for this compound Residue Analysis Sample Sample Homogenization Extraction Extraction (Acetonitrile/Water) Sample->Extraction Cleanup Cleanup (SPE Cartridge / LLE) Extraction->Cleanup Analysis Analysis (LC-MS or HPLC-UVD) Cleanup->Analysis

General workflow for this compound residue analysis.
  • Extraction: A homogenized sample (e.g., fruits, vegetables) is extracted with an acetonitrile/water mixture.[10] For samples with high lipid content, an additional n-hexane/acetonitrile partition step may be employed.[12]

  • Cleanup: The crude extract is purified to remove interfering co-extractives. This is commonly achieved using Solid-Phase Extraction (SPE) with cartridges like octadecylsilanized silica gel or Florisil, or through liquid-liquid extraction (LLE).[10][11][12]

  • Quantification and Confirmation: The purified extract is concentrated and reconstituted in a suitable solvent. The concentration of this compound is determined using HPLC with UV detection (HPLC-UVD).[11][12] Identity is typically confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

Conclusion

This compound is a potent fungicide characterized by its lipophilic nature, low aqueous solubility, and pH-dependent stability. It is stable under acidic and neutral conditions but degrades rapidly in alkaline environments. Its specific mechanism of action, the inhibition of mitochondrial Complex III, provides a clear target for its fungicidal activity. The detailed solubility and stability data, along with the established analytical protocols presented in this guide, offer valuable technical information for professionals engaged in the research, development, and risk assessment of this important agricultural compound.

References

Amisulbrom's Impact on Oomycete Cellular Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amisulbrom is a potent and specific inhibitor of cellular respiration in oomycetes, a class of destructive plant pathogens. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, focusing on its targeted disruption of the mitochondrial electron transport chain. The document summarizes key quantitative data on its inhibitory effects, outlines detailed experimental protocols for its study, and illustrates the core concepts through signaling pathway and workflow diagrams. This guide is intended to be a comprehensive resource for researchers and professionals involved in the development of novel oomycete control agents.

Introduction: Oomycetes and the Importance of Cellular Respiration

Oomycetes, also known as water molds, are a group of filamentous protists that includes some of the most devastating plant pathogens, such as Phytophthora infestans (the causal agent of late blight of potato and tomato) and Plasmopara viticola (the causal agent of downy mildew of grapevine). Unlike true fungi, oomycetes have diploid vegetative hyphae and cell walls primarily composed of cellulose and β-glucans. However, they share a common reliance on aerobic cellular respiration for energy production, making the mitochondrial electron transport chain (ETC) a critical target for chemical control.

The oomycete ETC is comprised of a series of protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane. This system facilitates the transfer of electrons from donor molecules to a final electron acceptor (oxygen), creating a proton gradient that drives the synthesis of ATP, the primary energy currency of the cell.

Mechanism of Action: this compound as a Qi Site Inhibitor

This compound is a fungicide belonging to the Quinone inside (Qi) inhibitors class. Its primary mode of action is the inhibition of the cytochrome bc1 complex, also known as Complex III, in the mitochondrial respiratory chain[1][2][3].

Targeting the Cytochrome bc1 Complex

The cytochrome bc1 complex is a crucial enzyme in the ETC, catalyzing the transfer of electrons from ubiquinol to cytochrome c. This process is coupled to the translocation of protons across the inner mitochondrial membrane, contributing to the proton-motive force for ATP synthesis. The complex has two distinct quinone-binding sites: the Quinone outside (Qo) site and the Quinone inside (Qi) site.

This compound specifically binds to the Qi site of the cytochrome b subunit (Cyt b), the catalytic core of the cytochrome bc1 complex[1][2]. This binding event blocks the transfer of electrons from the low-potential heme bL to ubiquinone, effectively disrupting the Q-cycle and halting the electron flow through the ETC. The inhibition of the cytochrome bc1 complex leads to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, cell death.

The following diagram illustrates the oomycete mitochondrial electron transport chain and the specific site of action of this compound.

G cluster_ETC Mitochondrial Electron Transport Chain (Oomycete) cluster_QiI This compound Inhibition ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e⁻ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e⁻ ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e⁻ CytC Cytochrome c ComplexIII->CytC e⁻ ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e⁻ O2 O₂ ComplexIV->O2 e⁻ ATPSynthase ATP Synthase (Complex V) ATP ATP ATPSynthase->ATP This compound This compound This compound->ComplexIII Inhibits Qi site NADH NADH NADH->ComplexI e⁻ Succinate Succinate Succinate->ComplexII e⁻ H2O H₂O O2->H2O ADP ADP + Pi ADP->ATPSynthase

Figure 1: Oomycete mitochondrial electron transport chain and the site of this compound inhibition.

Quantitative Data on this compound's Inhibitory Effects

The efficacy of this compound has been quantified against various oomycete species and developmental stages. The following tables summarize key inhibitory concentration data.

Oomycete SpeciesParameterValue (µg/mL)Reference
Phytophthora litchii (147 isolates)Average EC₅₀ (mycelial growth)0.24 ± 0.11[1][2]
Phytophthora infestansEC₅₀ (zoospore release)0.016[4]
Phytophthora infestansEC₅₀ (zoospore motility)0.0002[4]
Phytophthora infestansEC₅₀ (cystospore germination)0.061[4]
Table 1: In vitro sensitivity of Phytophthora species to this compound.

Molecular Basis of Resistance

Resistance to this compound in oomycete populations can emerge through specific point mutations in the cytochrome b gene (cytb), which encodes the target protein. These mutations can alter the amino acid sequence of the Qi binding pocket, thereby reducing the binding affinity of this compound.

Molecular docking studies have indicated that mutations at positions H15Y and G30E in the cytochrome b protein of Phytophthora litchii can decrease the binding energy between this compound and its target, leading to resistance[1][2].

The diagram below illustrates the mechanism of resistance to this compound.

G cluster_WT Wild-Type (Susceptible) cluster_Resistant Resistant Mutant WT_CytB Cytochrome b (Qi site) Amisulbrom_WT This compound Amisulbrom_WT->WT_CytB High-affinity binding Inhibition of respiration Res_CytB Mutated Cytochrome b (e.g., H15Y, G30E) Amisulbrom_Res This compound Amisulbrom_Res->Res_CytB Low-affinity binding Reduced inhibition Mutation Point Mutation in cytb gene Mutation->Res_CytB Alters Qi binding site

Figure 2: Mechanism of this compound resistance through mutation in the cytochrome b gene.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effect of this compound on oomycete cellular respiration.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the impact of this compound on oomycete respiration.

G Culture 1. Oomycete Culture (e.g., Phytophthora sp. on agar) Harvest 2. Mycelial Harvest (Liquid culture or scraping from plates) Culture->Harvest Mito_Isolation 3. Mitochondrial Isolation (Differential centrifugation) Harvest->Mito_Isolation Respiration_Assay 4. Oxygen Consumption Assay (Clark-type electrode or Seahorse analyzer) Mito_Isolation->Respiration_Assay Enzyme_Assay 5. Cytochrome bc1 Activity Assay (Spectrophotometry) Mito_Isolation->Enzyme_Assay ATP_Assay 6. ATP Synthesis Assay (Luminometry) Mito_Isolation->ATP_Assay Data_Analysis 7. Data Analysis (IC₅₀/EC₅₀ determination) Respiration_Assay->Data_Analysis Enzyme_Assay->Data_Analysis ATP_Assay->Data_Analysis

Figure 3: Experimental workflow for assessing this compound's effect on oomycete respiration.
Oomycete Mitochondrial Isolation (Adapted Protocol)

This protocol is adapted from general fungal and plant mitochondrial isolation procedures and should be optimized for the specific oomycete species.

Materials:

  • Freshly grown oomycete mycelia

  • Mitochondrial Isolation Buffer (MIB): 0.4 M mannitol, 50 mM Tris-HCl (pH 7.5), 1 mM EGTA, 0.2% (w/v) bovine serum albumin (BSA), 5 mM β-mercaptoethanol (added fresh).

  • Wash Buffer (WB): 0.4 M mannitol, 20 mM Tris-HCl (pH 7.2), 1 mM EGTA.

  • Mortar and pestle, pre-chilled

  • Liquid nitrogen

  • Cheesecloth

  • Centrifuge and rotor capable of 20,000 x g

  • Dounce homogenizer

Procedure:

  • Harvest fresh mycelia and gently blot dry.

  • Freeze the mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Resuspend the powdered mycelia in ice-cold MIB (approximately 5 mL per gram of fresh weight).

  • Filter the homogenate through four layers of cheesecloth to remove large debris.

  • Centrifuge the filtrate at 2,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully transfer the supernatant to a new centrifuge tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in WB. A Dounce homogenizer can be used for gentle resuspension.

  • Repeat the centrifugation at 20,000 x g for 20 minutes.

  • Resuspend the final mitochondrial pellet in a minimal volume of WB.

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

Measurement of Oxygen Consumption

Oxygen consumption rates can be measured polarographically using a Clark-type oxygen electrode.

Materials:

  • Isolated oomycete mitochondria

  • Respiration Buffer (RB): 0.3 M mannitol, 10 mM KCl, 5 mM MgCl₂, 10 mM KH₂PO₄, 10 mM Tris-HCl (pH 7.2).

  • Substrates: e.g., 10 mM succinate (for Complex II-driven respiration) or a combination of 10 mM pyruvate and 5 mM malate (for Complex I-driven respiration).

  • ADP solution (e.g., 100 mM).

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Clark-type oxygen electrode system.

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add RB to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Add the isolated mitochondria to the chamber (e.g., 0.2-0.5 mg of mitochondrial protein).

  • Record the basal rate of oxygen consumption.

  • Add the respiratory substrate(s) and record the substrate-dependent respiration rate.

  • Initiate state 3 respiration by adding a known amount of ADP.

  • Once a steady state 4 respiration is achieved (ADP is consumed), add different concentrations of this compound (or the solvent control) and record the inhibition of oxygen consumption.

  • Calculate the rate of oxygen consumption and determine the IC₅₀ value for this compound.

Cytochrome bc1 Complex (Cytochrome c Reductase) Activity Assay

The activity of the cytochrome bc1 complex can be measured spectrophotometrically by monitoring the reduction of cytochrome c.

Materials:

  • Isolated oomycete mitochondria

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA.

  • Cytochrome c (oxidized form)

  • Decylubiquinol (DBH₂) as a substrate (can be synthesized or purchased).

  • This compound stock solution.

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer and cytochrome c (e.g., 50 µM).

  • Add the isolated mitochondria (e.g., 10-20 µg of protein).

  • Add different concentrations of this compound or the solvent control and incubate for a few minutes.

  • Initiate the reaction by adding DBH₂ (e.g., 50 µM).

  • Monitor the increase in absorbance at 550 nm (the wavelength at which reduced cytochrome c has a maximum absorbance) over time.

  • Calculate the initial rate of cytochrome c reduction and determine the IC₅₀ value for this compound.

Conclusion

This compound is a highly effective inhibitor of oomycete cellular respiration, targeting the Qi site of the cytochrome bc1 complex. This mode of action disrupts the mitochondrial electron transport chain, leading to a cessation of ATP production and subsequent cell death. Understanding the molecular interactions between this compound and its target, as well as the mechanisms of resistance, is crucial for the development of sustainable disease management strategies. The experimental protocols outlined in this guide provide a framework for further research into the efficacy of this compound and the discovery of novel respiratory inhibitors for the control of oomycete pathogens.

References

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Amisulbrom

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulbrom is a potent sulfonamide fungicide highly effective against a range of oomycete pathogens, which are responsible for devastating plant diseases such as late blight and downy mildew.[1] Developed by Nissan Chemical Industries, it offers a unique mode of action, targeting the mitochondrial respiratory chain in these destructive organisms. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and key experimental protocols related to this compound, tailored for professionals in research and development.

Molecular Structure and Identifiers

This compound, with the IUPAC name 3-(3-bromo-6-fluoro-2-methylindol-1-yl)sulfonyl-N,N-dimethyl-1,2,4-triazole-1-sulfonamide, possesses a complex molecular architecture that is key to its fungicidal activity.[1] Its structure is characterized by a bromo-fluoro-methyl-indole ring linked to a dimethyl-triazole-sulfonamide group.

G This compound

Molecular Structure of this compound.

Table 1: Molecular Identifiers for this compound

IdentifierValue
IUPAC Name 3-(3-bromo-6-fluoro-2-methylindol-1-yl)sulfonyl-N,N-dimethyl-1,2,4-triazole-1-sulfonamide[1]
CAS Number 348635-87-0[1]
Chemical Formula C13H13BrFN5O4S2[1]
Molecular Weight 466.31 g/mol [2]
InChI Key BREATYVWRHIPIY-UHFFFAOYSA-N[3]
SMILES Cc1c(c2ccc(cc2n1S(=O)(=O)c3ncn(n3)S(=O)(=O)N(C)C)F)Br[3]

Chemical and Physical Properties

The physicochemical properties of this compound influence its behavior in biological and environmental systems. These properties are summarized in the table below.

Table 2: Chemical and Physical Properties of this compound

PropertyValue
Melting Point 128-132 °C[2]
Boiling Point 651.5 ± 65.0 °C (Predicted)[2]
Density 1.85 ± 0.1 g/cm³ (Predicted)[2]
Solubility DMSO (Sparingly), Methanol (Slightly, Sonicated)[2]
pKa -5.12 ± 0.50 (Predicted)[2]
LogP 1.980 (Estimated)[2]
Appearance White to pale yellow crystalline solid[4][5]

Mechanism of Action: Inhibition of Mitochondrial Complex III

This compound's fungicidal activity stems from its ability to disrupt the mitochondrial electron transport chain (ETC) in oomycetes. Specifically, it acts as a Quinone inside (Qi) inhibitor of the cytochrome bc1 complex, also known as Complex III.[4][5] By binding to the Qi site, this compound blocks the transfer of electrons from ubiquinol to cytochrome c, a critical step in cellular respiration. This inhibition leads to a cascade of downstream effects, ultimately causing cell death in the target pathogen.

G cluster_ETC Mitochondrial Electron Transport Chain cluster_Downstream Downstream Effects Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- ROS Increased Reactive Oxygen Species (ROS) Complex_III->ROS leads to Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces This compound This compound This compound->Inhibition Inhibition->Complex_III Inhibits Qi site Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Mito_Dysfunction->Cell_Cycle_Arrest

This compound's inhibition of the mitochondrial electron transport chain.

The inhibition of Complex III by this compound disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This disruption leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage. This cascade of events includes mitochondrial dysfunction, apoptosis (programmed cell death), and cell cycle arrest.[6]

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of key intermediates. While specific patented methodologies may vary in reagents and conditions, a general synthetic outline is as follows:

G cluster_synthesis This compound Synthesis Workflow Start Starting Materials: - 3-bromo-6-fluoro-2-methylindole - 1H-1,2,4-triazole-1-sulfonyl chloride Step1 Step 1: N-Sulfonylation Start->Step1 Intermediate1 Intermediate: Indolyl Sulfonyl Triazole Step1->Intermediate1 Step2 Step 2: Reaction with Chlorosulfonyl Isocyanate Intermediate1->Step2 Intermediate2 Intermediate Step2->Intermediate2 Step3 Step 3: Reaction with Dimethylamine Intermediate2->Step3 Product This compound Step3->Product Purification Purification: Crystallization Product->Purification

General synthetic workflow for this compound.

Step 1: N-Sulfonylation of 3-bromo-6-fluoro-2-methylindole 3-bromo-6-fluoro-2-methylindole is reacted with 1H-1,2,4-triazole-1-sulfonyl chloride in the presence of a suitable base (e.g., triethylamine) and a solvent (e.g., dichloromethane). The reaction mixture is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

Step 2: Reaction with Chlorosulfonyl Isocyanate The resulting indolyl sulfonyl triazole intermediate is then reacted with chlorosulfonyl isocyanate in an inert solvent like dichloromethane. This step introduces the sulfonyl isocyanate group, which is a precursor to the final sulfonamide.

Step 3: Formation of the Sulfonamide The product from the previous step is treated with dimethylamine in situ. The dimethylamine displaces the chlorine atom on the sulfonyl isocyanate group to form the final N,N-dimethylsulfonamide moiety of this compound.

Purification The crude this compound is then purified, typically by crystallization from a suitable solvent system such as ethyl acetate/hexane, to yield the final product as a crystalline solid.

Efficacy Testing against Oomycetes (e.g., Phytophthora infestans)

The following protocol outlines a general method for evaluating the in-vivo efficacy of this compound against late blight of potato caused by Phytophthora infestans.

Materials:

  • Potato plants (a susceptible variety, e.g., 'Kufri Chandramukhi')

  • Phytophthora infestans culture

  • This compound formulation (e.g., 20% SC)

  • Sterile distilled water

  • Spraying equipment

  • Growth chambers or greenhouse with controlled environment

Procedure:

  • Plant Cultivation: Grow potato plants in pots under controlled greenhouse conditions until they reach a suitable size for inoculation (e.g., 6-8 leaves).

  • Inoculum Preparation: Prepare a sporangial suspension of P. infestans from a fresh culture by flooding the culture plates with sterile distilled water and gently scraping the surface. Adjust the concentration of the suspension to a predetermined level (e.g., 1 x 10^5 sporangia/mL) using a hemocytometer.

  • Fungicide Application: Prepare different concentrations of this compound in water. Spray the potato plants with the fungicide solutions until runoff. Include a control group sprayed only with water. Allow the plants to dry completely.

  • Inoculation: Inoculate the treated and control plants by spraying them with the P. infestans sporangial suspension.

  • Incubation: Place the inoculated plants in a high-humidity chamber (e.g., >90% relative humidity) at an optimal temperature for disease development (e.g., 18-22°C) for 24-48 hours to allow for infection.

  • Disease Assessment: After the incubation period, move the plants to a greenhouse with conditions conducive to disease progression. Assess the disease severity on the leaves at regular intervals (e.g., 7 and 14 days post-inoculation) using a standardized disease rating scale (e.g., 0-9 scale, where 0 = no disease and 9 = >75% leaf area infected).

  • Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control.

Residue Analysis in Agricultural Commodities

This protocol provides a general method for the determination of this compound residues in agricultural samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Homogenized agricultural sample (e.g., fruits, vegetables)

  • Acetonitrile

  • Water (HPLC grade)

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented samples)

  • This compound analytical standard

  • LC-MS system

Procedure:

  • Extraction: Weigh a representative portion of the homogenized sample (e.g., 10 g) into a centrifuge tube. Add water and allow to soak. Add acetonitrile and homogenize at high speed.

  • Salting-out and Partitioning: Add sodium chloride and anhydrous magnesium sulfate to the tube, vortex thoroughly, and centrifuge. The addition of salts induces phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing PSA, C18, and anhydrous magnesium sulfate (and GCB if necessary). Vortex and centrifuge. The sorbents remove interfering matrix components.

  • LC-MS Analysis: Filter the cleaned extract and inject an aliquot into the LC-MS system. Use a suitable C18 column for chromatographic separation. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, monitoring for the specific precursor and product ions of this compound.

  • Quantification: Prepare a matrix-matched calibration curve using the this compound analytical standard. Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound stands as a significant advancement in the control of oomycete pathogens due to its unique mode of action and high efficacy. A thorough understanding of its molecular structure, chemical properties, and mechanism of action is crucial for its effective and responsible use in agriculture and for the development of new fungicidal agents. The experimental protocols provided in this guide offer a framework for researchers and scientists to further investigate the properties and applications of this important molecule.

References

Amisulbrom: A Toxicological Profile for Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Amisulbrom, a sulfonamide fungicide, is effective in controlling oomycete diseases in various crops by inhibiting the mitochondrial respiratory chain.[1][2] While valuable in agriculture, its potential impact on non-target organisms necessitates a thorough toxicological evaluation. This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target species, including detailed experimental methodologies and a summary of quantitative data.

Ecotoxicological Summary

This compound exhibits varying degrees of toxicity to different non-target organisms. It is recognized as posing a significant risk to aquatic species and earthworms, is moderately toxic to birds and honeybees, and has low mammalian toxicity.[3][4] The environmental risk to birds, mammals, terrestrial plants, honeybees, earthworms, and non-target arthropods has been deemed acceptable under specific use conditions, though risks to aquatic and sediment-dwelling organisms require mitigation measures such as buffer zones.[5]

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity data of this compound for various non-target organisms.

Table 1: Aquatic Organisms
SpeciesEndpointValue (mg/L)Exposure DurationReference
Oncorhynchus mykiss (Rainbow Trout)LC500.051596 hours[6]
Danio rerio (Zebrafish)LC500.1296 hours[6]
Daphnia magna (Water Flea)EC50High48 hours[3]
AlgaeEC50-72-96 hours[7]
Table 2: Avian Species
SpeciesEndpointValue (mg/kg bw)Exposure DurationReference
Colinus virginianus (Bobwhite Quail)LD50Moderately ToxicAcute Oral[3]
Colinus virginianus (Bobwhite Quail)LC50>5000 mg ac/kg feed5 days[8]
Anas platyrhynchos (Mallard Duck)LC50>5000 mg ac/kg feed5 days[8]
Japanese QuailNOEC400 mg ac/kg feed22 weeks[8]
Mallard DuckNOEC400 mg ac/kg feed22 weeks[8]
Table 3: Terrestrial Invertebrates
SpeciesEndpointValueExposure DurationReference
Apis mellifera (Honeybee)LD50Moderately Toxic-[3]
EarthwormsLC50High Risk-[3]
Table 4: Mammals
SpeciesEndpointValue (mg/kg bw/day)Exposure DurationReference
RatAcute Oral LD50>5000-[6]
Rat, Mouse, DogRepeat Dose StudiesNon-specific toxicity, liver effects-[5]

Experimental Protocols

The following sections detail the methodologies for key toxicological studies, based on OECD guidelines and available study information.

Aquatic Toxicity Testing

Fish Acute Toxicity Test (based on OECD Guideline 203)

  • Test Species: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Test Duration: 96 hours.

  • Method: Fish are exposed to a range of this compound concentrations in a flow-through or semi-static system.

  • Observations: Mortality is recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (median lethal concentration) is calculated, representing the concentration that is lethal to 50% of the test organisms.[9]

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

  • Test Species: Daphnia magna.

  • Test Duration: 48 hours.

  • Method: Daphnids are exposed to various concentrations of this compound in a static system.

  • Observations: Immobilisation (inability to swim) is observed at 24 and 48 hours.

  • Endpoint: The EC50 (median effective concentration) is determined, indicating the concentration that immobilizes 50% of the daphnids.[9]

Algal Growth Inhibition Test (based on OECD Guideline 201)

  • Test Species: A selected species of green algae.

  • Test Duration: 72 or 96 hours.

  • Method: Algal cultures are exposed to different concentrations of this compound.

  • Observations: Algal growth (cell concentration) is measured daily.

  • Endpoint: The EC50 is calculated based on the reduction in growth or growth rate.[9]

Avian Toxicity Testing

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

  • Test Species: Bobwhite quail (Colinus virginianus) or other suitable species.

  • Method: A single oral dose of this compound is administered to the birds. A limit test, LD50-slope test, or LD50-only test can be performed.[1]

  • Observations: Mortality and clinical signs of toxicity are observed for at least 14 days.[10]

  • Endpoint: The LD50 (median lethal dose) is determined.[11]

Avian Dietary Toxicity Test (based on OECD Guideline 205)

  • Test Species: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

  • Test Duration: 5 days of exposure followed by a 3-day observation period.[12]

  • Method: Birds are fed a diet containing various concentrations of this compound.[13]

  • Observations: Mortality, body weight, food consumption, and signs of toxicity are recorded.[13]

  • Endpoint: The LC50 (median lethal concentration) in the diet is calculated.[11]

Terrestrial Invertebrate Toxicity Testing

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

  • Test Species: Eisenia fetida.

  • Test Duration: 14 days.

  • Method: Earthworms are exposed to artificial soil treated with different concentrations of this compound.

  • Observations: Mortality and sublethal effects (e.g., weight change) are assessed.

  • Endpoint: The LC50 is determined.[6]

Honeybee Acute Contact and Oral Toxicity Tests (based on OECD Guidelines 214 and 213)

  • Test Species: Honeybee (Apis mellifera).

  • Method:

    • Contact: Bees are topically exposed to a range of this compound doses.

    • Oral: Bees are fed a sucrose solution containing different concentrations of this compound.

  • Observations: Mortality is recorded at 24, 48, and 72 hours.

  • Endpoint: The LD50 is calculated for both contact and oral exposure.[6]

Mode of Action and Signaling Pathways

This compound's primary mode of action is the inhibition of the mitochondrial respiratory chain at Complex III (cytochrome bc1 complex).[1][2] This disruption of the electron transport chain leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

A study on human trophoblast and endometrial cells has shed light on the potential downstream signaling effects of this compound.[14] This study suggests that this compound-induced mitochondrial dysfunction and excessive ROS accumulation can lead to the dephosphorylation of proteins in the PI3K/AKT signaling pathway.[14] The PI3K/AKT pathway is crucial for cell survival, proliferation, and growth. Its inhibition can trigger apoptosis (programmed cell death) and cell cycle arrest.[14] While this study was conducted on human cells, it provides a plausible model for the cytotoxic effects of this compound in non-target organisms.

In zebrafish embryos, exposure to this compound has been shown to induce oxidative stress and apoptosis, supporting the proposed mechanism of action.[15][16]

Amisulbrom_Signaling_Pathway This compound This compound ComplexIII Complex III (Cytochrome bc1) This compound->ComplexIII Inhibits ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) ComplexIII->ROS Increases Leakage Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest CellSurvival Cell Survival & Proliferation ATP ATP Production ETC->ATP Drives PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT PI3K_AKT->Apoptosis Inhibits PI3K_AKT->CellCycleArrest Prevents PI3K_AKT->CellSurvival Promotes

Caption: Proposed signaling pathway of this compound toxicity.

Conclusion

The toxicological profile of this compound indicates a notable risk to aquatic organisms and earthworms, with moderate toxicity to other non-target species like birds and bees. Its mechanism of action, centered on the disruption of mitochondrial respiration, can lead to oxidative stress and subsequent cellular damage, including apoptosis and cell cycle arrest. A comprehensive understanding of these toxicological endpoints and the underlying mechanisms is crucial for conducting accurate environmental risk assessments and for the development of safer agricultural practices. Further research into the specific signaling pathways affected in a wider range of non-target organisms would provide a more complete picture of this compound's ecotoxicological impact.

References

Amisulbrom's Impact on Mitochondrial Complex III in Fungal Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulbrom is a potent fungicide belonging to the Quinone inside Inhibitor (QiI) class, a critical group of agrochemicals for managing diseases caused by oomycete pathogens. Oomycetes, such as Phytophthora and Plasmopara species, are responsible for devastating diseases in a wide range of crops, leading to significant economic losses worldwide. The unique mode of action of this compound, targeting the mitochondrial respiratory chain, makes it an effective tool in disease management strategies, particularly in combating resistance to other fungicide classes. This technical guide provides an in-depth exploration of the core mechanism of this compound, focusing on its interaction with mitochondrial complex III, and the subsequent physiological and cellular consequences for the pathogen.

Mechanism of Action: Targeting the Qi Site of Mitochondrial Complex III

This compound's fungicidal activity stems from its specific inhibition of the cytochrome bc1 complex, also known as mitochondrial complex III, a crucial enzyme in the electron transport chain of cellular respiration.[1] This complex facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane, which generates the proton-motive force necessary for ATP synthesis.

This compound specifically binds to the Quinone 'inside' (Qi) binding site on cytochrome b, one of the key subunits of complex III.[1] This binding event obstructs the electron transfer pathway, leading to a cascade of detrimental effects within the fungal cell. The disruption of the electron flow effectively halts ATP production, depriving the pathogen of the energy required for growth, development, and infection.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified against several key oomycete pathogens. The half-maximal effective concentration (EC50) values, which represent the concentration of a fungicide required to inhibit 50% of the pathogen's growth or development, are a key indicator of its potency.

Pathogen SpeciesThis compound EC50 (µg/mL)Developmental StageReference
Phytophthora litchii0.24 ± 0.11Mycelial Growth[2]
Phytophthora infestans0.016 (ppm)Zoospore Release[3]
Phytophthora infestans0.0002 (ppm)Zoospore Motility[3]
Phytophthora infestans0.061 (ppm)Cystospore Germination[3]
Plasmopara viticola< 0.1Not Specified[4]

Experimental Protocols

Isolation of Functional Mitochondria from Oomycetes (Adapted Protocol)

This protocol provides a generalized procedure for the isolation of functional mitochondria from oomycete mycelia, adapted from standard protocols for fungal and other eukaryotic cells.[2][5]

Materials:

  • Oomycete mycelia (e.g., Phytophthora infestans) grown in liquid culture

  • Mitochondrial Isolation Buffer (MIB): 0.6 M mannitol, 10 mM Tris-HCl (pH 7.2), 1 mM EDTA, 0.2% (w/v) bovine serum albumin (BSA), 1 mM phenylmethylsulfonyl fluoride (PMSF)

  • Homogenizer (e.g., Dounce homogenizer or mortar and pestle with sterile sand)

  • Refrigerated centrifuge and rotors

  • Spectrophotometer for protein quantification (e.g., Bradford assay)

Procedure:

  • Harvest mycelia from liquid culture by filtration and wash with sterile distilled water.

  • Blot the mycelia dry and determine the fresh weight.

  • Resuspend the mycelia in ice-cold MIB (approximately 5 mL per gram of fresh weight).

  • Homogenize the mycelia on ice. For mechanical homogenization, use a pre-chilled Dounce homogenizer with 15-20 strokes. For manual homogenization, grind the mycelia with sterile sand in a pre-chilled mortar and pestle.

  • Filter the homogenate through several layers of cheesecloth to remove large cellular debris.

  • Centrifuge the filtrate at 1,500 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and centrifuge it at 12,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of MIB without BSA.

  • Repeat the centrifugation at 12,000 x g for 20 minutes at 4°C to wash the mitochondria.

  • Resuspend the final mitochondrial pellet in a minimal volume of MIB without BSA.

  • Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.

  • The isolated mitochondria can then be used for downstream applications such as complex III activity assays.

Mitochondrial Complex III Activity Assay

This assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Materials:

  • Isolated mitochondria from oomycetes

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA

  • Reduced Coenzyme Q2 (or decylubiquinol) as substrate

  • Cytochrome c (from bovine heart)

  • This compound stock solution (in DMSO)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, cytochrome c, and the substrate (reduced Coenzyme Q2).

  • Add a known amount of the isolated mitochondrial suspension to the reaction mixture.

  • To test the inhibitory effect of this compound, add varying concentrations of the fungicide to the reaction mixture and pre-incubate for a few minutes.

  • Initiate the reaction by adding the substrate.

  • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • The rate of cytochrome c reduction is proportional to the activity of mitochondrial complex III.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

experimental_workflow cluster_isolation Mitochondria Isolation cluster_assay Complex III Activity Assay harvest Harvest Oomycete Mycelia homogenize Homogenize in Isolation Buffer harvest->homogenize centrifuge1 Low-Speed Centrifugation (1,500 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (12,000 x g) supernatant1->centrifuge2 pellet Resuspend Mitochondrial Pellet centrifuge2->pellet quantify Quantify Protein Concentration pellet->quantify add_mito Add Isolated Mitochondria quantify->add_mito prepare_rxn Prepare Reaction Mixture (Buffer, Cytochrome c) prepare_rxn->add_mito add_this compound Add this compound (Test) add_mito->add_this compound add_substrate Add Substrate (CoQ2) add_this compound->add_substrate measure Measure Absorbance at 550 nm add_substrate->measure calculate Calculate IC50 measure->calculate

Experimental workflow for isolating mitochondria and assessing Complex III inhibition.

Downstream Cellular Effects of Complex III Inhibition

The inhibition of mitochondrial complex III by this compound triggers a series of downstream events that ultimately lead to cell death.

Disruption of the Electron Transport Chain and ATP Synthesis

By blocking electron flow, this compound directly inhibits the generation of the proton gradient across the inner mitochondrial membrane. This dissipation of the mitochondrial membrane potential uncouples oxidative phosphorylation, leading to a severe reduction in ATP synthesis. The resulting energy deficit compromises essential cellular processes, including growth, motility, and the synthesis of macromolecules.

Increased Production of Reactive Oxygen Species (ROS)

The blockage of the electron transport chain at complex III leads to an accumulation of electrons upstream. This increases the likelihood of electrons being prematurely transferred to molecular oxygen, resulting in the formation of superoxide radicals (O2•−) and other reactive oxygen species (ROS).[6] This oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA.

Induction of Apoptosis

The combination of ATP depletion and oxidative stress can trigger a programmed cell death pathway known as apoptosis. In fungi and oomycetes, this process involves the activation of caspase-like proteases called metacaspases.[7] The apoptotic cascade leads to characteristic morphological and biochemical changes, including chromatin condensation, DNA fragmentation, and ultimately, the orderly dismantling of the cell.

signaling_pathway This compound This compound complex_iii Mitochondrial Complex III (Qi Site) This compound->complex_iii Inhibits etc_block Electron Transport Chain Blockage complex_iii->etc_block atp_depletion ATP Depletion etc_block->atp_depletion ros_production Increased ROS Production (Oxidative Stress) etc_block->ros_production energy_crisis Cellular Energy Crisis atp_depletion->energy_crisis apoptosis Apoptosis ros_production->apoptosis cellular_damage Cellular Damage (Lipids, Proteins, DNA) ros_production->cellular_damage metacaspases Metacaspase Activation apoptosis->metacaspases cell_death Fungal Cell Death metacaspases->cell_death cellular_damage->cell_death energy_crisis->cell_death

Signaling pathway of this compound-induced cell death in fungal pathogens.

Resistance to this compound

The development of resistance is a significant concern for all fungicides, and this compound is no exception. The primary mechanism of resistance to QiI fungicides involves mutations in the cytochrome b gene (cytb), which encodes the target protein.

Point mutations leading to amino acid substitutions in or near the Qi binding site can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect. For example, in Phytophthora litchii, point mutations resulting in H15Y and G30E substitutions in cytochrome b have been shown to confer resistance to this compound.[2] Notably, cross-resistance between this compound and another QiI fungicide, cyazofamid, has been observed, suggesting that mutations at the Qi site can affect the binding of multiple inhibitors.[2]

logical_relationship This compound This compound qi_site_wt Wild-Type Cytochrome b (Qi Site) This compound->qi_site_wt Binds to qi_site_mut Mutated Cytochrome b (Altered Qi Site) This compound->qi_site_mut Poor binding to inhibition Complex III Inhibition qi_site_wt->inhibition Leads to cell_death Pathogen Death inhibition->cell_death mutation Mutation in cytb Gene (e.g., H15Y, G30E) mutation->qi_site_mut Results in no_inhibition Reduced/No Inhibition qi_site_mut->no_inhibition Leads to resistance Fungicide Resistance no_inhibition->resistance

Logical relationship between cytochrome b mutation and this compound resistance.

Conclusion

This compound's targeted inhibition of mitochondrial complex III at the Qi site provides a highly effective mechanism for controlling oomycete pathogens. By disrupting the fundamental process of cellular respiration, this compound induces an energy crisis, oxidative stress, and ultimately, programmed cell death in the pathogen. Understanding the intricacies of this mode of action, the quantitative measures of its efficacy, and the mechanisms of resistance is paramount for the sustainable use of this important fungicide. Continued research into the molecular interactions between this compound and its target, as well as the downstream cellular consequences, will be crucial for developing novel disease management strategies and mitigating the evolution of fungicide resistance.

References

Methodological & Application

Application of Amisulbrom in Plant Tissue Culture for Contamination Control

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Contamination of plant tissue cultures by microorganisms, including fungi and bacteria, is a persistent and often costly problem in research and commercial micropropagation. These contaminants compete with the plant tissue for nutrients, can produce phytotoxic substances, and ultimately lead to the loss of valuable plant material. While aseptic techniques are the primary line of defense, the use of antimicrobial agents incorporated into the culture medium can provide an additional layer of protection, particularly against cryptic and endophytic contaminants.

Amisulbrom is a sulfonamide fungicide that acts as a Quinone inside Inhibitor (QiI), targeting the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.[1] This mode of action disrupts the energy production in susceptible fungi, particularly Oomycetes.[2][3] While extensively used in agriculture for controlling diseases like late blight and clubroot, its application within plant tissue culture media for contamination control is not well-documented in publicly available literature.[2][4]

These application notes provide a framework for researchers to evaluate and potentially implement this compound for contamination control in their specific plant tissue culture systems. The protocols outlined below are generalized and should be adapted and optimized for the specific plant species and suspected contaminants.

Mechanism of Action: Quinone inside Inhibition

This compound inhibits cellular respiration by binding to the Qi site of the cytochrome bc1 complex in the inner mitochondrial membrane of susceptible organisms. This binding blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby halting the production of ATP.

G Simplified representation of the electron transport chain and the inhibitory action of this compound. cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Complex III (Cytochrome bc1 complex) Qi Qi Site Ubiquinone Ubiquinone (Q) Qi->Ubiquinone Reduction Qo Qo Site Heme bL Heme bL Qo->Heme bL e- Fe-S Iron-Sulfur Protein Qo->Fe-S e- Heme bH Heme bH Heme bL->Heme bH e- Heme bH->Qi e- Cyt c1 Cytochrome c1 Fe-S->Cyt c1 e- Cyt c_ox Cytochrome c (oxidized) Cyt c1->Cyt c_ox e- transfer Ubiquinol Ubiquinol (QH2) Ubiquinol->Qo Oxidation Cyt c_red Cytochrome c (reduced) Cyt c_ox->Cyt c_red ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H+ Proton_Gradient Proton Gradient Proton_Gradient->ATP_Synthase This compound This compound This compound->Qi Inhibits

Caption: this compound blocks the electron transport chain at the Qi site of Complex III.

Data Presentation

As there is no direct data for this compound's efficacy and phytotoxicity in plant tissue culture, the following tables provide a template for researchers to generate and organize their own data when testing this compound.

Table 1: In Vitro Efficacy of this compound against Common Tissue Culture Contaminants

Contaminant SpeciesThis compound Concentration (mg/L)Mycelial Growth Inhibition (%) / Bacterial Growth Inhibition (OD600)EC50 (mg/L)
Aspergillus niger0, 1, 5, 10, 25, 50Record DataCalculate
Penicillium spp.0, 1, 5, 10, 25, 50Record DataCalculate
Alternaria spp.0, 1, 5, 10, 25, 50Record DataCalculate
Oomycete spp.0, 0.1, 0.5, 1, 5, 10Record DataCalculate
Bacillus spp.0, 1, 5, 10, 25, 50Record DataCalculate
Pseudomonas spp.0, 1, 5, 10, 25, 50Record DataCalculate

Table 2: Phytotoxicity of this compound on Various Plant Species in Vitro

Plant SpeciesThis compound Concentration (mg/L)Shoot Proliferation RateRooting PercentageCallus Growth (Fresh Weight)Observations (e.g., chlorosis, necrosis)
Nicotiana tabacum0, 1, 5, 10, 25, 50Record DataRecord DataRecord DataRecord Data
Arabidopsis thaliana0, 1, 5, 10, 25, 50Record DataRecord DataRecord DataRecord Data
[Your Plant Species]0, 1, 5, 10, 25, 50Record DataRecord DataRecord DataRecord Data

Experimental Protocols

Protocol 1: Determination of In Vitro Efficacy of this compound against Fungal Contaminants

This protocol is based on the poisoned food technique to determine the effective concentration of this compound against common fungal contaminants.

G start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_media Prepare Fungal Culture Medium (e.g., PDA) start->prep_media add_this compound Add this compound to Cooled Autoclaved Medium (Varying Concentrations) prep_stock->add_this compound prep_media->add_this compound pour_plates Pour into Petri Dishes add_this compound->pour_plates inoculate Inoculate with Fungal Plug pour_plates->inoculate incubate Incubate at 25-28°C inoculate->incubate measure Measure Mycelial Growth Diameter incubate->measure calculate Calculate Percent Inhibition and EC50 measure->calculate end End calculate->end

Caption: Workflow for determining the in vitro efficacy of this compound.

Methodology:

  • Preparation of this compound Stock Solution:

    • Due to its low water solubility, a stock solution of this compound should be prepared in a suitable solvent like dimethyl sulfoxide (DMSO) or acetone.[5] For example, dissolve 100 mg of this compound (analytical grade) in 10 mL of sterile DMSO to make a 10 mg/mL stock solution.

    • Note: The final concentration of the solvent in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced phytotoxicity or effects on fungal growth. A solvent-only control should be included in all experiments.

  • Media Preparation:

    • Prepare a standard fungal culture medium such as Potato Dextrose Agar (PDA).

    • Autoclave the medium and allow it to cool to approximately 45-50°C in a water bath. The stability of sulfonamide fungicides like this compound during autoclaving is not well-established and may lead to degradation; therefore, post-autoclave addition is recommended.[6]

  • Incorporation of this compound:

    • Add the this compound stock solution to the cooled medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50 mg/L). Ensure thorough mixing.

    • Pour the amended medium into sterile Petri dishes.

  • Inoculation and Incubation:

    • Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the test fungus onto the center of each agar plate.

    • Seal the plates and incubate them at an appropriate temperature (e.g., 25-28°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

    • Determine the EC50 value (the concentration of this compound that inhibits 50% of the mycelial growth).

Protocol 2: Assessment of this compound Phytotoxicity in Plant Tissue Culture

This protocol outlines the steps to evaluate the potential phytotoxic effects of this compound on a specific plant species in vitro.

G start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_media Prepare Plant Tissue Culture Medium (e.g., MS Medium) start->prep_media add_this compound Add this compound to Cooled Autoclaved Medium (Varying Concentrations) prep_stock->add_this compound prep_media->add_this compound dispense_media Dispense into Culture Vessels add_this compound->dispense_media culture_explants Culture Plant Explants dispense_media->culture_explants incubate Incubate under Standard Growth Conditions culture_explants->incubate assess_phyto Assess Phytotoxicity Parameters (Growth, Morphology) incubate->assess_phyto end End assess_phyto->end

Caption: Workflow for assessing the phytotoxicity of this compound.

Methodology:

  • Media Preparation with this compound:

    • Prepare the appropriate plant tissue culture medium (e.g., Murashige and Skoog medium) supplemented with the necessary plant growth regulators for your specific plant species.

    • After autoclaving and cooling the medium, add the this compound stock solution to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50 mg/L). Include a solvent-only control.

    • Dispense the medium into sterile culture vessels.

  • Explant Culture:

    • Use healthy, uniform plant explants (e.g., nodal segments, shoot tips, or callus).

    • Place one explant in each culture vessel.

  • Incubation:

    • Incubate the cultures under standard growth conditions (temperature, photoperiod, and light intensity) for your plant species.

  • Data Collection and Analysis:

    • After a defined culture period (e.g., 4-6 weeks), record data on various growth parameters, including:

      • Shoot proliferation rate (number of new shoots per explant).

      • Shoot length.

      • Rooting percentage and number of roots.

      • Callus fresh and dry weight.

      • Visual observations of any signs of phytotoxicity, such as chlorosis, necrosis, leaf curling, or stunted growth.[7][8]

    • Statistically analyze the data to determine the highest concentration of this compound that does not cause significant negative effects on plant growth and development.

Concluding Remarks

The application of this compound in plant tissue culture for contamination control is a promising area for investigation, particularly for Oomycete contaminants. However, due to the lack of established protocols, it is imperative for researchers to conduct thorough in-house validation. By systematically determining the in vitro efficacy against relevant contaminants and assessing the phytotoxicity on the specific plant species of interest, researchers can develop a reliable protocol for their unique laboratory conditions. The general methodologies provided here serve as a starting point for such investigations. It is crucial to start with low concentrations of this compound and incrementally increase them to find the optimal balance between effective contamination control and minimal impact on plant health.

References

Amisulbrom: Application Notes and Protocols for Integrated Pest Management (IPM) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Amisulbrom, a sulfonamide fungicide, and its role in Integrated Pest Management (IPM) research programs. Detailed protocols for key experiments are outlined to facilitate further investigation into its efficacy, resistance management, and environmental impact.

Introduction to this compound

This compound is a potent, oomycete-specific fungicide belonging to the Quinone inside Inhibitor (QiI) class of fungicides.[1] It is classified under the Fungicide Resistance Action Committee (FRAC) Group 21.[2] Its primary application is the control of late blight (Phytophthora infestans) in potatoes and downy mildew (Plasmopara viticola) in grapes.[3][4] this compound's unique mode of action and efficacy make it a valuable tool in IPM strategies, particularly in managing resistance to other fungicide classes.

Mechanism of Action

This compound functions by inhibiting mitochondrial respiration in target oomycetes.[5] Specifically, it binds to the Qi (Quinone 'inside') binding site of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[2] This binding blocks the transfer of electrons, thereby disrupting the production of ATP, the essential energy currency of the cell. This leads to the cessation of vital cellular processes and ultimately, the death of the pathogen.

cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I UQ Ubiquinone (Q) ComplexI->UQ e- ComplexII Complex II ComplexII->UQ e- ComplexIII Cytochrome bc1 (Complex III) UQ->ComplexIII QH2 CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ATP Production This compound This compound This compound->ComplexIII Inhibits Qi site

Caption: this compound inhibits the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.

Role in Integrated Pest Management (IPM)

IPM is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties.[6] Chemical control, including the use of fungicides like this compound, is a critical component of many IPM programs, but it is used judiciously and in a manner that minimizes risks to human health and the environment.

The role of this compound in IPM includes:

  • Resistance Management: Due to its unique mode of action (FRAC Group 21), this compound is a valuable rotational partner with other fungicides that have different modes of action.[2] This helps to delay the development of resistance in pathogen populations.[7]

  • Efficacy: this compound has demonstrated high efficacy against key oomycete pathogens, providing reliable disease control and protecting crop yields.[4][8]

  • Target Specificity: As an oomycete-specific fungicide, it has a more targeted spectrum of activity compared to broad-spectrum fungicides, which can be beneficial for preserving non-target organisms.[5]

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy and non-target effects of this compound from various research studies.

Table 1: Efficacy of this compound against Plant Pathogens
CropTarget PathogenApplication RateEfficacy MetricResultReference
PotatoPhytophthora infestans500 ml/ha (20% SC)Percent Disease Incidence15.35% (vs. 92.10% in control)[8]
PotatoPhytophthora infestans500 ml/ha (20% SC)Yield30.25 t/ha (vs. 16.25 t/ha in control)[8]
GrapesPlasmopara viticola375 ml/ha (20% SC)Percent Disease Index (PDI) on Leaves0.00 - 18.19 (vs. 8.43 - 59.56 in control)[4]
GrapesPlasmopara viticola375 ml/ha (20% SC)Harvestable Yield19.07 - 19.68 kg/vine (vs. 8.43 - 14.59 kg/vine in control)[4]
GrapesPlasmopara viticola-EC50 (in vitro leaf disc assay)< 0.1 µg/ml[4]
Table 2: Effects of this compound on Non-Target Organisms
OrganismTest TypeConcentrationObserved EffectReference
Zebrafish (Danio rerio) embryosAcute toxicity0.75 µMPhenotypic microphthalmia, dysregulation of retinal development genes[9]
Aquatic SpeciesGeneral Risk Assessment-Poses a greater risk to aquatic species and earthworms[3]
Honey BeesGeneral Risk Assessment-Moderately toxic[3]
BirdsGeneral Risk Assessment-Moderately toxic[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide research on this compound.

Protocol for In Vivo Efficacy Testing of this compound on Potato Late Blight (Phytophthora infestans)

Objective: To evaluate the efficacy of this compound in controlling late blight on potato plants under greenhouse conditions.

Materials:

  • Potato plants (susceptible variety) grown in pots

  • Phytophthora infestans inoculum

  • This compound formulation (e.g., 20% SC)

  • Pressurized sprayer

  • Controlled environment growth chamber or greenhouse

  • Disease assessment scale (e.g., 0-9 scale)

Procedure:

  • Plant Propagation: Grow potato plants from certified seed tubers in a sterile potting mix until they reach the 4-6 leaf stage.

  • Inoculum Preparation: Prepare a sporangial suspension of P. infestans from a fresh culture grown on a suitable medium (e.g., rye agar). Adjust the concentration to approximately 5 x 10^4 sporangia/mL in sterile distilled water.

  • Fungicide Application: Prepare the desired concentrations of this compound in water. Apply the fungicide solution to the potato foliage until runoff using a pressurized sprayer. Include an untreated control group (sprayed with water only) and a positive control group (sprayed with a standard fungicide).

  • Inoculation: 24 hours after fungicide application, inoculate the plants by spraying the P. infestans sporangial suspension evenly over the foliage.

  • Incubation: Place the inoculated plants in a dew chamber or a high-humidity environment (>95% RH) at 18-20°C for 24-48 hours to facilitate infection.

  • Disease Development: Transfer the plants to a greenhouse or growth chamber with conditions conducive to late blight development (e.g., 15-20°C with high humidity).

  • Disease Assessment: 7-10 days after inoculation, assess the disease severity on the leaves using a standard disease rating scale. Calculate the Percent Disease Index (PDI).

  • Data Analysis: Statistically analyze the PDI data to determine the efficacy of the this compound treatments compared to the controls.

A 1. Propagate Potato Plants C 3. Apply this compound Treatments A->C B 2. Prepare P. infestans Inoculum D 4. Inoculate Plants B->D C->D E 5. Incubate in High Humidity D->E F 6. Allow Disease Development E->F G 7. Assess Disease Severity F->G H 8. Analyze Data G->H

Caption: Workflow for in vivo efficacy testing of this compound.

Protocol for Monitoring this compound Resistance in Phytophthora infestans

Objective: To determine the sensitivity of P. infestans isolates to this compound and monitor for the development of resistance.

Materials:

  • P. infestans isolates collected from the field

  • Rye agar medium

  • This compound (technical grade)

  • Solvent (e.g., acetone or DMSO)

  • Petri dishes (90 mm)

  • Sterile distilled water

  • Incubator

Procedure:

  • Isolate Collection and Culture: Collect infected leaf samples from potato fields. Isolate P. infestans by placing small pieces of infected tissue onto a selective medium. Subculture the isolates on rye agar.

  • Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Amended Media Preparation: Prepare rye agar medium and cool to 45-50°C. Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Pour the amended agar into Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing P. infestans culture onto the center of each agar plate.

  • Incubation: Incubate the plates in the dark at 18-20°C for 7-10 days.

  • Growth Measurement: Measure the radial growth of the mycelium on each plate.

  • Data Analysis: Calculate the effective concentration that inhibits 50% of mycelial growth (EC50) for each isolate by plotting the percentage of growth inhibition against the logarithm of the this compound concentration. Compare the EC50 values of field isolates to a known sensitive baseline isolate.

A 1. Isolate P. infestans from Field Samples C 3. Inoculate Plates with Mycelial Plugs A->C B 2. Prepare this compound-Amended Agar B->C D 4. Incubate and Measure Mycelial Growth C->D E 5. Calculate EC50 Values D->E F 6. Compare to Baseline Sensitivity E->F

Caption: Workflow for monitoring this compound resistance.

Protocol for Assessing the Impact of this compound on Soil Microbial Communities

Objective: To evaluate the effects of this compound on the structure and function of soil microbial communities.

Materials:

  • Field soil with a known history

  • This compound formulation

  • Microcosms (e.g., glass jars)

  • DNA extraction kit for soil

  • PCR thermocycler

  • Next-generation sequencing platform

  • Enzyme activity assay kits (e.g., for dehydrogenase activity)

Procedure:

  • Soil Collection and Preparation: Collect soil from a relevant agricultural field. Sieve the soil to remove large debris and homogenize.

  • Microcosm Setup: Place a known amount of soil into each microcosm.

  • This compound Application: Prepare solutions of this compound at different concentrations (e.g., field application rate, 10x field rate). Apply the solutions to the soil in the microcosms to achieve the target concentrations. Include an untreated control group.

  • Incubation: Incubate the microcosms under controlled conditions (e.g., 20°C, 60% water holding capacity) for a specified period (e.g., 7, 14, 28 days).

  • Sampling: At each time point, collect soil samples from the microcosms for analysis.

  • Microbial Community Structure Analysis (DNA-based):

    • Extract total DNA from the soil samples.

    • Amplify a target gene (e.g., 16S rRNA for bacteria, ITS for fungi) using PCR.

    • Sequence the amplicons using a next-generation sequencing platform.

    • Analyze the sequencing data to determine the diversity and composition of the microbial communities.

  • Microbial Function Analysis (Enzyme Activity):

    • Measure soil enzyme activities, such as dehydrogenase activity, which is an indicator of overall microbial activity.

  • Data Analysis: Statistically analyze the data to determine the impact of this compound on microbial diversity, community composition, and enzyme activity.

A 1. Set up Soil Microcosms B 2. Apply this compound Treatments A->B C 3. Incubate under Controlled Conditions B->C D 4. Collect Soil Samples at Time Points C->D E 5. Analyze Microbial Community Structure (Sequencing) D->E F 6. Analyze Microbial Function (Enzyme Activity) D->F G 7. Statistical Analysis E->G F->G

Caption: Workflow for assessing this compound's impact on soil microbes.

Conclusion

This compound is an effective fungicide for the control of oomycete pathogens and a valuable component of IPM programs, particularly for resistance management. The provided application notes and protocols offer a framework for researchers to further investigate its properties and optimize its use in sustainable agricultural systems. Future research should continue to explore its long-term environmental fate and its effects on a broader range of non-target organisms to ensure its responsible and effective deployment.

References

Application Notes and Protocols for the Analysis of Amisulbrom Residues in Crops by HPLC-UVD/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amisulbrom is a selective fungicide effective against Oomycete pathogens in a variety of crops. Its widespread use necessitates robust and sensitive analytical methods to monitor its residues in agricultural products, ensuring compliance with Maximum Residue Limits (MRLs) and safeguarding consumer health. This document provides detailed application notes and protocols for the determination of this compound residues in various crop matrices using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UVD) and Mass Spectrometric (MS) detection. The methods described are suitable for researchers, scientists, and professionals involved in food safety and drug development.

Method Overview

The analysis of this compound residues in crops typically involves a multi-step process encompassing sample preparation, extraction, cleanup, and instrumental analysis. Two primary extraction methodologies are presented: a traditional liquid-liquid extraction (LLE) with solid-phase extraction (SPE) cleanup and the more modern and streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Both methods are followed by determination using HPLC with UVD for quantification and LC-MS/MS for confirmation.

Quantitative Data Summary

The performance of the analytical methods for this compound in various crop matrices is summarized below. The data highlights the methods' accuracy, precision, and sensitivity.

Crop MatrixFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantitation (LOQ) (mg/kg)Citation
Apple 0.0492.33.50.04[1]
0.495.82.1[1]
2.098.21.8[1]
Green Pepper 0.04105.64.20.04[1]
0.4101.52.8[1]
2.099.73.1[1]
Kimchi Cabbage 0.0485.35.60.04[1]
0.488.93.9[1]
2.090.12.5[1]
Potato 0.0496.84.80.04[1]
0.494.23.3[1]
2.092.52.7[1]
Hulled Rice 0.0498.73.10.04[1]
0.496.42.4[1]
2.095.11.9[1]
Oriental Melon 0.0577.05 - 88.92≤ 10.740.01[2]
Various Crops Not SpecifiedNot SpecifiedNot Specified0.01[3][4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Solid-Phase Extraction (SPE) Cleanup

This protocol is a robust method suitable for a wide range of crop matrices.[1]

1. Sample Preparation and Extraction:

  • Homogenize a representative sample of the crop.

  • Weigh 20 g of the homogenized sample into a blender jar. For grains like hulled rice, use 10 g.

  • Add 100 mL of acetonitrile and blend at high speed for 2 minutes.

  • Filter the extract through a Büchner funnel with suction.

  • Transfer the filter cake back to the blender jar, add 50 mL of acetonitrile, blend for 1 minute, and filter again.

  • Combine the filtrates in a separatory funnel.

2. Liquid-Liquid Partitioning:

  • Add 50 mL of saline water to the combined acetonitrile extract.

  • Partition the extract with 50 mL of dichloromethane by shaking vigorously for 2 minutes.

  • Allow the layers to separate and collect the lower dichloromethane layer.

  • Repeat the partitioning of the aqueous layer with another 50 mL of dichloromethane.

  • For high-fat matrices like hulled rice, an additional n-hexane/acetonitrile partitioning step is recommended to remove non-polar lipids before the dichloromethane partitioning.[1]

  • Combine the dichloromethane extracts and concentrate to near dryness using a rotary evaporator at 40°C.

3. SPE Cleanup:

  • Re-dissolve the residue in 5 mL of a suitable solvent (e.g., dichloromethane).

  • Condition a Florisil SPE cartridge (1 g) with 5 mL of the elution solvent, followed by 5 mL of the loading solvent.

  • Load the re-dissolved extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of a non-polar solvent to remove interferences.

  • Elute the this compound with an appropriate solvent mixture (e.g., acetone/dichloromethane).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

Protocol 2: QuEChERS-Based Extraction and Cleanup

This protocol offers a faster and more high-throughput approach for sample preparation.[3][5]

1. Sample Preparation and Extraction:

  • Homogenize a representative sample of the crop.

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, use a smaller sample size (e.g., 5 g) and add an appropriate amount of water to rehydrate.[5]

  • Add 10-15 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup:

  • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL or 15 mL centrifuge tube containing the d-SPE sorbent.

  • The choice of d-SPE sorbent depends on the matrix. A common combination is primary secondary amine (PSA) for removing organic acids and sugars, and magnesium sulfate to remove excess water. For pigmented crops, graphitized carbon black (GCB) may be added.

  • Vortex the tube for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • The resulting supernatant is ready for analysis. It may be filtered through a 0.22 µm syringe filter before injection into the HPLC system.

Instrumental Analysis: HPLC-UVD/MS

HPLC-UVD Conditions:

  • Column: Octadecylsilyl (C18) column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 40°C.

  • UVD Wavelength: 255 nm.[1]

LC-MS/MS Conditions for Confirmation:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 468.

  • Product Ions (m/z): The primary product ions for quantification and qualification should be determined by direct infusion of an this compound standard. A validation report from the European Union Reference Laboratories suggests monitoring for specific transitions, though the exact collision energies are instrument-dependent and require optimization.[6]

  • Collision Energy: To be optimized for the specific instrument and transitions.

  • Dwell Time: Optimized to ensure a sufficient number of data points across the chromatographic peak.

Method Validation and Quality Control

To ensure the reliability of the results, the analytical method should be validated according to international guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be prepared using matrix-matched standards to compensate for matrix effects.[7][8] A linear range covering the expected residue concentrations should be established.

  • Accuracy and Precision: Determined by analyzing replicate samples fortified at multiple concentration levels. Mean recoveries should be within 70-120% with a relative standard deviation (RSD) of ≤20%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

  • Matrix Effects: The influence of co-eluting matrix components on the analyte signal should be assessed by comparing the response of a standard in pure solvent to that in a matrix extract.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Homogenization of Crop Sample Weighing Weighing Homogenization->Weighing LLE Protocol 1: Liquid-Liquid Extraction (Acetonitrile, Dichloromethane) Weighing->LLE Protocol 1 QuEChERS Protocol 2: QuEChERS (Acetonitrile, Salts) Weighing->QuEChERS Protocol 2 SPE Solid-Phase Extraction (SPE) (Florisil Cartridge) LLE->SPE dSPE Dispersive SPE (d-SPE) (PSA, GCB) QuEChERS->dSPE HPLC_UVD HPLC-UVD (Quantification at 255 nm) SPE->HPLC_UVD dSPE->HPLC_UVD LC_MSMS LC-MS/MS (Confirmation via MRM) HPLC_UVD->LC_MSMS Confirmation

Caption: Experimental workflow for this compound residue analysis.

Validation_Parameters Method Analytical Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (RSD) Method->Precision Specificity Specificity Method->Specificity LOD Limit of Detection Method->LOD Robustness Robustness Method->Robustness MatrixEffects Matrix Effects Method->MatrixEffects LOQ Limit of Quantitation LOD->LOQ MatrixEffects->Accuracy MatrixEffects->Precision

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for Testing Amisulbrom Efficacy Against Grape Downy Mildew (Plasmopara viticola)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amisulbrom is a fungicide belonging to the Quinone inside Inhibitors (QiI) group, as classified by the Fungicide Resistance Action Committee (FRAC), under group 21.[1][2] Its primary mode of action is the inhibition of mitochondrial respiration within oomycete pathogens by targeting the cytochrome bc1 complex (Complex III) at the Qi site.[3] This disruption of the electron transport chain effectively halts energy production in the pathogen. This compound is a non-systemic, protectant fungicide with its greatest strength in inhibiting the motility and germination of zoospores, the infective agents of downy mildew.[1] The target pathogen, Plasmopara viticola, is an obligate oomycete that causes downy mildew, one of the most devastating diseases in viticulture worldwide, capable of causing significant crop losses if not managed effectively.[4][5] These protocols outline methods for evaluating the efficacy of this compound against P. viticola in both laboratory and field settings.

Data Presentation

The following tables summarize quantitative data from various studies on the efficacy of this compound and its combinations against grape downy mildew.

Table 1: Efficacy of this compound 20% SC in Field Trials

LocationApplication Rate (per ha)Mean Percent Disease Index (PDI) on LeavesMean Percent Disease Index (PDI) on BunchesYield ( kg/vine )Reference
Sangli, India (2013-14)375 ml18.1912.3819.68[2]
Nashik, India (2014-15)375 ml0.000.0019.07[2]
Untreated Control (Avg)N/A34.0028.6711.51[2]

Table 2: Efficacy of this compound in Combination with Oxathiapiprolin

TreatmentApplication Rate (per ha)Pooled Percent Disease Index (PDI)Percent Disease ControlMarketable Yield (t/ha)Reference
Oxathiapiprolin 48g + this compound 240g/L SE312.5 ml19.1166.7226.49[6][7]
Oxathiapiprolin 48g + this compound 240g/L SE375.00 ml19.2566.3525.80[6][7]
This compound 20% SC (Solo)375 ml21.45--[8]
Untreated ControlN/A36.15--[6][7]

Experimental Protocols

Protocol 1: In Vitro Efficacy Assessment - Leaf Disc Bioassay

This protocol is designed to determine the median effective concentration (EC50) of this compound required to inhibit the sporulation of P. viticola.

Materials:

  • Healthy, young, and fully expanded grapevine leaves (susceptible variety, e.g., Vitis vinifera 'Chancellor' or 'Niagara').[9][10]

  • Plasmopara viticola sporangia suspension (5 x 10⁴ sporangia/mL).[11]

  • This compound technical grade or formulated product.

  • Sterile distilled water.

  • Petri dishes (9 cm diameter).

  • Filter paper.

  • Cork borer (15 mm diameter).

  • Micropipettes and sterile tips.

  • Growth chamber set at 22-23°C with a 16-hour photoperiod.[12]

  • Stereomicroscope.

Methodology:

  • Leaf Disc Preparation:

    • Excise healthy grapevine leaves, rinse them with distilled water, and gently dry them with filter paper.[11]

    • Using a cork borer, cut 15 mm discs from the leaf lamina, avoiding major veins.[11]

    • Place the leaf discs with their abaxial (lower) side up on wetted filter paper inside Petri dishes. Typically, 5-9 discs can be placed per dish.[11]

  • Fungicide Preparation and Application:

    • Prepare a stock solution of this compound.

    • Create a dilution series to achieve final concentrations such as 0.01, 0.1, 1, 10, and 100 µg/mL. A solvent control (if applicable) and an untreated water control should be included.

    • Apply a small, precise volume (e.g., 20 µL) of each fungicide dilution to the center of the adaxial (upper) side of the leaf discs and allow it to dry.

  • Inoculation:

    • Prepare a sporangial suspension of P. viticola at a concentration of 5 x 10⁴ sporangia/mL in sterile distilled water.

    • Spray the suspension evenly onto the abaxial surface of all leaf discs, including controls, until the surface is just wet.[11][12]

  • Incubation:

    • Seal the Petri dishes with parafilm to maintain high humidity.

    • Incubate the dishes in a growth chamber at 22-23°C with high relative humidity and a 16-hour photoperiod for 7-9 days.[11][12]

  • Disease Assessment:

    • After the incubation period, observe the leaf discs under a stereomicroscope.

    • Assess the percentage of the disc area covered by sporangiophores (sporulation) for each treatment.

    • Calculate the percentage of inhibition for each concentration relative to the untreated control.

  • Data Analysis:

    • Use probit analysis to calculate the EC50 value, which is the concentration of this compound that inhibits sporulation by 50%.

Protocol 2: In Vivo Efficacy Assessment - Field Trial

This protocol describes a standard field trial to evaluate the protective efficacy of this compound against grape downy mildew under natural infection conditions.

1. Experimental Design and Setup:

  • Location: Select a commercial vineyard with a history of downy mildew and a susceptible grape cultivar.[13]

  • Design: Use a Randomized Complete Block Design (RCBD) with at least four replications.[13][14] Each plot should consist of 3-6 vines, with buffer vines or untreated plants separating adjacent plots to minimize spray drift.[10][15]

  • Treatments:

    • Untreated Control (water spray).

    • This compound at the proposed label rate (e.g., 375 ml/ha of a 20% SC formulation).[2][8]

    • This compound at a higher and lower rate to determine dose-response.

    • A standard fungicide used for downy mildew control as a positive control/reference product.[13]

2. Treatment Application:

  • Timing: Applications should be protective, meaning they are applied before the onset of disease. The first application should occur shortly before the typical onset of downy mildew in the region or when environmental conditions become favorable for infection (e.g., the "10:10:24" rule - 10mm rain, 10°C, and 24 hours).[1] Three to four applications are typically made at 7 to 14-day intervals.[4][16]

  • Equipment: Use a calibrated research sprayer (e.g., a backpack or plot sprayer) to ensure uniform coverage of the foliage and fruit clusters.[10] Spray volume should be sufficient to wet the canopy thoroughly (e.g., 50 gallons per acre).[9]

3. Data Collection and Disease Assessment:

  • Meteorological Data: Record daily temperature, rainfall, and relative humidity throughout the trial period.[13]

  • Phytotoxicity: Visually assess vines for any signs of phytotoxicity (e.g., leaf burn, discoloration, stunting) after each application.[8]

  • Disease Assessment:

    • Timing: Begin assessments when the first symptoms of downy mildew ("oil spots") appear in the untreated control plots.[5][13] Conduct subsequent assessments at regular intervals (e.g., every 10-14 days).

    • Method: In each plot, randomly select 25-100 leaves and 25-100 bunches.[9][13]

    • Disease Severity: Assess the percentage of leaf area and bunch area affected by downy mildew symptoms (lesions and sporulation). Standardized rating scales can be used for this purpose.[13]

    • Disease Incidence: Calculate the percentage of leaves and bunches showing any symptoms of downy mildew.[9]

  • Yield Data: At harvest, record the total weight of marketable fruit per plot to determine the effect of the treatments on yield.[2][6]

4. Data Analysis:

  • Calculate the Percent Disease Index (PDI) using a standard formula (e.g., Sum of (class rating × number of leaves in class) / (Total number of leaves × highest rating) × 100).

  • Calculate the percent disease control for each treatment relative to the untreated control.

  • Analyze the data (PDI, yield) using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD or Duncan's Multiple Range Test) to determine significant differences between treatments.[15]

  • Optionally, calculate the Area Under the Disease Progress Curve (AUDPC) from the sequential PDI data to integrate disease severity over time.[4]

Mandatory Visualization

This compound Mechanism of Action

Amisulbrom_MoA cluster_mitochondrion Mitochondrial Inner Membrane Complex_III Complex III (Cytochrome bc1) Cyt_c Cyt c Complex_III->Cyt_c e- H_out H+ Complex_III->H_out H+ pump Complex_IV Complex IV Complex_IV->H_out H+ pump ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP QH2 UQH2 QH2->Complex_III e- Q UQ Cyt_c->Complex_IV e- H_in H+ H_out->ATP_Synthase H+ flow ADP ADP + Pi ADP->ATP_Synthase Energy_Production Energy Production (ATP) This compound This compound This compound->Complex_III Inhibits Qi site No_Energy Energy Production Blocked Electron_Transport Electron Transport Chain

Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.

Experimental Workflow for Field Efficacy Trial

Field_Trial_Workflow cluster_data Assessment Parameters start Trial Planning & Site Selection design Experimental Design (RCBD, 4 Replicates) start->design setup Plot Establishment & Marking design->setup application Fungicide Application (Protective Schedule) setup->application decision First Symptoms in Control? application->decision Monitor Vineyard assessment Data Collection analysis Statistical Analysis assessment->analysis sub_assessment1 Meteorological Data assessment->sub_assessment1 sub_assessment2 Disease Severity & Incidence assessment->sub_assessment2 sub_assessment3 Phytotoxicity assessment->sub_assessment3 sub_assessment4 Yield Data assessment->sub_assessment4 report Final Report & Conclusion analysis->report decision->application No, continue schedule decision->assessment Yes

Caption: Logical workflow for conducting a field trial of this compound against grape downy mildew.

References

Application Notes and Protocols for the In Vivo Evaluation of Amisulbrom in Controlling Potato Late Blight

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Late blight, caused by the oomycete pathogen Phytophthora infestans, remains one of the most devastating diseases of potatoes worldwide, capable of causing rapid and complete crop loss.[1][2] Effective management strategies are crucial for ensuring potato yield and quality. Amisulbrom, a fungicide belonging to the Quinone inside inhibitor (QiI) group, has demonstrated significant efficacy in controlling oomycete diseases, including potato late blight.[3] These application notes provide a comprehensive overview of the in vivo evaluation of this compound, including its mechanism of action, efficacy data from field trials, and detailed protocols for conducting similar studies. This compound offers a high level of preventative activity against P. infestans and has a favorable environmental and toxicological profile.[3]

Mechanism of Action

This compound specifically targets oomycete pathogens by inhibiting mitochondrial respiration.[4] It acts on Complex III (also known as the cytochrome bc1 complex) of the mitochondrial electron transport chain.[3] It is suggested that this compound binds to the Quinone 'inside' (Qi) center site on cytochrome b, thereby blocking the transfer of electrons and disrupting the production of ATP, which is essential for cellular energy.[3] This targeted action provides excellent preventative control and also exhibits anti-sporulant properties and contact activity on zoospores.[3]

Efficacy of this compound: Quantitative Data Summary

Field trials have consistently demonstrated the effectiveness of this compound in controlling potato late blight. The following tables summarize key quantitative data from these evaluations.

Table 1: Efficacy of this compound (20% SC) against Late Blight in Potato (Field Trials 2013-14 & 2014-15)

TreatmentDose (ml/ha)Mean Disease Incidence (%)Mean Disease Intensity (%)Mean Yield (t/ha)
This compound 20% SC30018.2313.6527.75
This compound 20% SC40016.2512.5028.25
This compound 20% SC 500 12.73 10.78 31.38
Mancozeb 75% WP200022.8016.9025.50
Metiram 55% + Pyraclostrobin 5%175018.8114.7126.13
Untreated Control-93.3917.2514.50

Data adapted from a study conducted in West Bengal, India. The results show that this compound at 500 ml/ha significantly reduced disease incidence and intensity while increasing yield compared to other treatments and the untreated control.[1][5][6][7]

Table 2: Control of Foliar and Stem Blight with this compound (NC-224 20SC) in North European Trials

TargetThis compound Dose (l/ha)Mean Percent Control
Foliar Blight0.5 (100 g a.i./ha)Excellent preventative activity
Stem Blight0.5 (100 g a.i./ha)94%

Data from extensive development trials in North Europe from 2002 to 2006. A dose rate of 0.5 l/ha was found to be optimal for controlling foliar blight in high-pressure situations.[3][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible in vivo evaluation of fungicides. The following protocols outline the key steps for assessing the efficacy of this compound against potato late blight.

Protocol 1: Field Trial for Efficacy Evaluation of this compound

1. Experimental Design and Setup:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of three replications per treatment.[9]

  • Plot Size: A standard plot size is 5m x 2m.[1]

  • Potato Cultivar: Select a cultivar susceptible to late blight, such as 'Kufri Chandramukhi' or 'Russet Norkotah', to ensure adequate disease pressure.[1][2]

  • Planting: Plant tubers at a spacing of approximately 60 cm between rows and 20 cm within rows.[1]

  • Control Groups: Include an untreated control (water spray) and a standard fungicide control (e.g., Mancozeb) for comparison.

2. Inoculum Preparation and Inoculation:

  • Isolation and Culture: Isolate Phytophthora infestans from infected potato leaves.[4] Culture the pathogen on a suitable medium, such as rye agar, at 16-18°C in the dark for 10-14 days.[6][10]

  • Sporangial Suspension Preparation:

    • Flood the sporulating mycelia on the agar plates with sterile, ice-cold distilled water.[10]

    • Gently rub the mycelium with a sterile spreader to release the sporangia.[6]

    • Filter the suspension to remove mycelial fragments.[11]

    • Adjust the concentration of the sporangial suspension to approximately 1 x 10^4 sporangia/ml using a hemocytometer.[4]

  • Inoculation:

    • Inoculation can be achieved through artificial means or by relying on natural infection in areas with a history of late blight.[2]

    • For artificial inoculation, spray the sporangial suspension evenly onto the potato plants, typically in the evening to ensure favorable conditions for infection.[4]

    • Alternatively, spreader rows of a highly susceptible cultivar can be planted around the trial plots and inoculated to provide a continuous source of inoculum.

3. Fungicide Application:

  • Timing: The first fungicide application should be preventative, applied before the appearance of late blight symptoms, or immediately upon the first observation of disease in the trial area.[1][9]

  • Application Schedule: Subsequent applications should be made at regular intervals, typically every 7 to 10 days, depending on disease pressure and weather conditions.[1][3]

  • Application Method: Apply the fungicide solution as a foliar spray using a calibrated sprayer to ensure uniform coverage.

4. Data Collection and Analysis:

  • Disease Assessment:

    • Visually assess the percentage of leaf area affected by late blight lesions at regular intervals (e.g., before each spray application and 7 days after the final spray).[1]

    • Use a standardized disease rating scale, such as the Henfling scale (1-9) or a percentage-based scale, to quantify disease severity.[1][12]

    • Calculate the Percent Disease Index (PDI) using established formulas.

  • Yield Assessment:

    • At the end of the growing season, harvest the tubers from each plot.

    • Record the total tuber yield per plot and convert it to tonnes per hectare (t/ha).

  • Statistical Analysis: Analyze the collected data (disease incidence, intensity, and yield) using appropriate statistical methods for an RCBD, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

Protocol 2: Phytotoxicity Assessment

1. Objective: To determine if this compound causes any adverse effects on the potato plants.

2. Methodology:

  • During the efficacy trial, visually inspect the plants in the this compound-treated plots for any signs of phytotoxicity.

  • Observations should be made at a normal dose (e.g., 500 ml/ha) and a double dose (e.g., 1000 ml/ha) to assess the safety margin.[1][5]

  • Phytotoxicity symptoms to look for include:

    • Leaf yellowing (chlorosis)

    • Leaf burning or scorching (necrosis)

    • Stunting of plant growth

    • Malformed leaves or stems

  • Record the presence or absence of any phytotoxic effects. Studies have shown no phytotoxicity of this compound 20% SC on potatoes at normal and double doses.[1][5]

Visualizations

This compound's Mode of Action

G cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Complex III (Cytochrome bc1) Qi Qi Site ATP_Synthase ATP Synthase Qi->ATP_Synthase e- Qo Qo Site Qo->Qi e- This compound This compound This compound->Qi Inhibits e_flow Electron Flow ATP ATP (Energy) ATP_Synthase->ATP

Caption: this compound inhibits Complex III in the mitochondrial electron transport chain.

Experimental Workflow for In Vivo Evaluation of this compound

G start Start: Experimental Planning setup Field Setup (RCBD, Plotting, Planting Susceptible Cultivar) start->setup inoculum Inoculum Preparation (P. infestans Culture & Sporangial Suspension) setup->inoculum inoculation Inoculation (Artificial or Natural Infection) inoculum->inoculation application Fungicide Application (Preventative, 7-10 day intervals) inoculation->application assessment Data Collection (Disease Severity & Phytotoxicity Assessment) application->assessment Repeat as per schedule assessment->application harvest Harvest (Tuber Yield Measurement) assessment->harvest analysis Data Analysis (Statistical Evaluation) harvest->analysis end End: Conclusion on Efficacy analysis->end

Caption: Workflow for a field trial evaluating this compound's efficacy against late blight.

References

Troubleshooting & Optimization

Technical Support Center: Amisulbrom Resistance in Plasmopara viticola

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the mechanisms of Amisulbrom resistance in Plasmopara viticola, the causal agent of grapevine downy mildew.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of resistance to this compound in Plasmopara viticola?

A1: The primary mechanism of resistance to this compound in P. viticola that has been observed in field populations is the activation of the Alternative Oxidase (AOX) pathway.[1] This pathway allows the fungus to bypass the inhibitory effect of this compound on the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain. While target-site mutations in the cytochrome b gene are a common resistance mechanism for other Complex III inhibitors, a specific mutation conferring high resistance to this compound has not been identified in P. viticola. However, some mutations that confer resistance to other QiI fungicides, like cyazofamid, may cause a slight decrease in sensitivity to this compound.[2]

Q2: Is there evidence of target-site resistance to this compound in P. viticola?

A2: Currently, there is no definitive evidence of a specific target-site mutation in the cytochrome b gene of P. viticola that confers high-level resistance to this compound. Studies have shown that mutations conferring resistance to other QiI fungicides, such as cyazofamid (e.g., L201S and nucleotide insertions), can result in a minor reduction in sensitivity to this compound, indicating a low level of cross-resistance.[2] Research on other oomycetes, such as Phytophthora litchii, has identified point mutations in the cytochrome b gene (H15Y and G30E) that can cause high resistance to this compound, suggesting that target-site mutations are a potential but as-yet-unconfirmed risk in P. viticola.[3][4]

Q3: What is the role of the Alternative Oxidase (AOX) in this compound resistance?

A3: The Alternative Oxidase (AOX) is a mitochondrial enzyme that provides an alternative route for electron transport in the respiratory chain. This compound targets Complex III, blocking the main respiratory pathway. When Complex III is inhibited, the AOX pathway can be activated, allowing respiration to continue, thus conferring resistance to the fungicide.[1] The presence and activity of the AOX pathway can be investigated by conducting bioassays with and without an AOX inhibitor, such as salicylhydroxamic acid (SHAM).[2]

Q4: Is there cross-resistance between this compound and other fungicides?

A4: There is evidence of low-level cross-resistance between this compound and another QiI fungicide, cyazofamid, in P. viticola isolates carrying specific mutations for cyazofamid resistance.[2] However, there appears to be no cross-resistance with ametoctradin, a QoSI fungicide. P. viticola strains with the S34L mutation, which confers resistance to ametoctradin, remain sensitive to this compound.[2]

Troubleshooting Guides

Leaf Disc Bioassay for this compound Sensitivity
Problem Possible Cause(s) Suggested Solution(s)
No sporulation on control leaf discs. - Inactive P. viticola inoculum.- Unsuitable environmental conditions (temperature, humidity).- Poor leaf quality.- Use fresh, actively sporulating inoculum.- Ensure incubation is at optimal conditions (~19-22°C, >95% relative humidity, with a photoperiod).- Use young, healthy, and susceptible grapevine leaves.
High variability in sporulation between replicate discs. - Uneven application of sporangial suspension.- Inconsistent fungicide concentration on treated discs.- Variation in leaf disc age or health.- Ensure the sporangial suspension is well-mixed and applied uniformly.- Use a precision sprayer for fungicide application.- Select leaf discs of a uniform size and from leaves of the same age.
Contamination with other fungi or bacteria. - Non-sterile working conditions.- Contaminated grapevine leaves or water.- Work in a laminar flow hood.- Surface-sterilize leaves before cutting discs.- Use sterile water for all solutions and for maintaining humidity.
Difficulty in distinguishing between sensitive and resistant isolates. - Inappropriate range of fungicide concentrations.- Presence of mixed isolates with varying sensitivity.- Perform a preliminary dose-range finding experiment to determine the optimal discriminatory concentrations.- Isolate single sporangia to establish pure cultures for testing.
Molecular Detection of Resistance Markers (Cytochrome b Gene)
Problem Possible Cause(s) Suggested Solution(s)
Low DNA yield from P. viticola sporangia. - Insufficient starting material (low number of sporangia).- Inefficient lysis of sporangia walls.- DNA degradation during extraction.- Collect a sufficient quantity of fresh sporangia.- Incorporate a bead-beating step or enzymatic digestion to break the cell walls.- Use a DNA extraction kit specifically designed for fungi or oomycetes and handle samples on ice.
PCR amplification failure. - PCR inhibitors carried over from DNA extraction.- Incorrect primer design or annealing temperature.- Low concentration of target DNA.- Clean up the DNA sample using a purification kit.- Verify primer sequences and optimize the annealing temperature using a gradient PCR.- Increase the amount of template DNA in the reaction.
Non-specific bands on agarose gel. - Suboptimal annealing temperature.- Primer-dimer formation.- Contamination.- Increase the annealing temperature in increments of 1-2°C.- Redesign primers if necessary.- Use filter tips and dedicated PCR workstations to prevent contamination.
Difficulty in sequencing the cytochrome b gene. - Presence of multiple mitochondrial haplotypes in the sample.- Poor quality of the PCR product.- Isolate single sporangia to obtain a pure template.- Purify the PCR product before sending for sequencing.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and other QiI Fungicides against different Plasmopara viticola strains.

StrainGenotype/PhenotypeThis compound MIC (mg/L)Ametoctradin MIC (mg/L)Cyazofamid MIC (mg/L)Reference
CONI-01Wild Type (Sensitive)<0.1<0.1<0.1[2]
CONI-6/13/20/22S34L mutation (Ametoctradin Resistant)<0.1100<0.1[2]
CONI-07/09/10ATGAGG insertion (Cyazofamid Resistant)0.1 - 1<0.1>30[2]
CONI-31L201S mutation (Cyazofamid Resistant)0.1 - 1<0.1>30[2]
AOX strainHigh AOX activity>1 (without SHAM)>1 (without SHAM)>1 (without SHAM)[2]

Data adapted from Cherrad et al. The study indicates that strains resistant to ametoctradin are sensitive to this compound, while strains resistant to cyazofamid show a slight decrease in sensitivity to this compound.

Experimental Protocols

Protocol 1: Leaf Disc Bioassay for this compound Sensitivity Testing

Objective: To determine the sensitivity of P. viticola isolates to this compound.

Materials:

  • Fresh, young, healthy grapevine leaves (from a susceptible cultivar, e.g., 'Müller-Thurgau').

  • P. viticola isolates.

  • This compound stock solution (e.g., in DMSO).

  • Salicylhydroxamic acid (SHAM) for AOX pathway investigation (optional).

  • Sterile distilled water.

  • Petri dishes (90 mm).

  • Filter paper.

  • 24-well plates.

  • Water agar (0.5 - 1.5%).

  • Cork borer (15 mm diameter).

  • Micropipettes.

  • Stereomicroscope.

Procedure:

  • Preparation of Leaf Discs:

    • Select young, fully expanded leaves.

    • Surface sterilize the leaves (e.g., with 1% sodium hypochlorite for 1-2 minutes) and rinse with sterile distilled water.

    • Use a sterile cork borer to cut 15 mm discs from the leaves, avoiding major veins.

    • Prepare 24-well plates with a layer of water agar in each well.

    • Place one leaf disc, abaxial (lower) side up, on the agar in each well.

  • Fungicide Application:

    • Prepare serial dilutions of this compound in sterile distilled water from the stock solution. A typical concentration range to test would be 0.001, 0.01, 0.1, 1, and 10 mg/L. Include a water-only control.

    • If investigating AOX, prepare a parallel set of this compound dilutions containing a fixed concentration of SHAM (e.g., 50-100 mg/L).

    • Apply a small, uniform volume (e.g., 20 µL) of each fungicide dilution to the surface of the leaf discs. Allow the droplets to dry in a laminar flow hood.

  • Inoculation:

    • Collect fresh sporangia from an actively sporulating P. viticola culture by washing an infected leaf with sterile distilled water.

    • Adjust the sporangial suspension to a concentration of 2 x 10^4 to 5 x 10^4 sporangia/mL using a hemocytometer.

    • Apply a 10-20 µL droplet of the sporangial suspension to the center of each leaf disc.

  • Incubation and Evaluation:

    • Seal the 24-well plates to maintain high humidity.

    • Incubate at 19-22°C with a 12-16 hour photoperiod for 6-7 days.

    • After incubation, assess the percentage of the leaf disc area covered by sporulation under a stereomicroscope.

    • Calculate the EC50 value (the effective concentration that inhibits 50% of sporulation compared to the control) using appropriate statistical software.

Protocol 2: Molecular Identification of Cytochrome b Gene Mutations

Objective: To amplify and sequence the cytochrome b gene from P. viticola to identify potential resistance-conferring mutations.

Materials:

  • P. viticola sporangia.

  • DNA extraction kit (e.g., DNeasy Plant Mini Kit, Qiagen) or CTAB buffer.

  • Sterile microtubes.

  • Bead-beating system (optional).

  • PCR thermocycler.

  • Primers for the cytochrome b gene of P. viticola.

  • Taq DNA polymerase and dNTPs.

  • Agarose gel electrophoresis equipment.

  • PCR product purification kit.

  • Sanger sequencing service.

Procedure:

  • DNA Extraction:

    • Collect fresh sporangia into a microtube.

    • Extract total genomic DNA using a commercial kit following the manufacturer's instructions or a standard CTAB protocol. A mechanical disruption step (bead-beating) is recommended to ensure efficient lysis.

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).

  • PCR Amplification:

    • Set up a PCR reaction containing:

      • Template DNA (50-100 ng)

      • Forward and reverse primers (10 µM each)

      • dNTP mix (10 mM)

      • Taq polymerase buffer (10x)

      • Taq DNA polymerase

      • Nuclease-free water to the final volume.

    • Use a thermocycling program with an optimized annealing temperature for the specific primers. A typical program would be:

      • Initial denaturation: 95°C for 3-5 minutes.

      • 35-40 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-62°C for 30 seconds.

        • Extension: 72°C for 1-2 minutes (depending on the amplicon size).

      • Final extension: 72°C for 5-10 minutes.

  • Verification and Sequencing:

    • Run the PCR products on a 1-1.5% agarose gel to verify the amplification of a band of the expected size.

    • Purify the PCR product using a commercial kit to remove primers and dNTPs.

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Assemble and align the forward and reverse sequences.

    • Compare the obtained sequence with a wild-type P. viticola cytochrome b reference sequence to identify any nucleotide changes and the corresponding amino acid substitutions.

Visualizations

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Fungicide Action & Resistance UQ Ubiquinone Pool CIII Complex III (Cytochrome bc1) UQ->CIII e- AOX Alternative Oxidase UQ->AOX e- (Bypass) CIV Complex IV CIII->CIV e- ATP ATP Synthesis AOX->ATP Reduced ATP Synthesis CIV->ATP This compound This compound This compound->CIII Inhibits SHAM SHAM (AOX Inhibitor) SHAM->AOX Inhibits

Caption: Mechanism of this compound action and AOX-mediated resistance.

G cluster_0 Phenotypic Analysis cluster_1 Genotypic Analysis start Collect infected leaf samples isolate Isolate single sporangia start->isolate culture Propagate on susceptible leaves isolate->culture bioassay Perform leaf disc bioassay with This compound +/- SHAM culture->bioassay dna_ext Extract DNA from sporangia culture->dna_ext ec50 Calculate EC50 values and determine resistance phenotype bioassay->ec50 analysis Analyze sequence for mutations ec50->analysis Correlate phenotype with genotype pcr PCR amplify cytochrome b gene dna_ext->pcr seq Sequence PCR product pcr->seq seq->analysis

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Amisulbrom Degradation in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amisulbrom in environmental water samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous environments?

A1: The primary degradation pathways for this compound in water are hydrolysis and photolysis.[1][2][3] this compound is generally stable in acidic and neutral aqueous solutions.[1][4][5] However, it undergoes rapid hydrolysis under alkaline conditions (pH 9.0).[1][3][4][5] Direct photolysis, particularly under UV light, also contributes significantly to its degradation, with rates being faster in basic solutions.[2][3]

Q2: What are the known degradation products of this compound in water?

A2: Under alkaline hydrolysis, three main hydrolysis products, referred to as HP-I, HP-II, and HP-III, have been identified.[1][4][5][6] It is important to note that some of these degradation products may be more toxic than the parent this compound compound.[1][2][3][4][5] Under photolytic conditions, as many as eight different photolysis products have been identified.[2]

Q3: What is the expected half-life of this compound in water?

A3: The half-life of this compound is highly dependent on the pH and temperature of the water. In acidic and neutral solutions at 25°C, it is stable with a half-life of over a year.[6] However, at pH 9.0 and 25°C, the hydrolysis half-life is approximately 4.5 days.[1][3][4][5]

Q4: What analytical techniques are most suitable for quantifying this compound and its degradation products in water samples?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS) is the most common and effective method for the analysis of this compound.[7][8] Specifically, LC-MS/MS provides high sensitivity and selectivity for both quantification and confirmation of the parent compound and its degradation products.[8][9][10]

Troubleshooting Guide

Issue 1: Low or no detection of this compound in freshly spiked samples.

  • Possible Cause 1: High pH of the water sample.

    • Troubleshooting Step: Measure the pH of your water sample. If it is alkaline (pH > 8), the this compound may be rapidly degrading.

    • Solution: Acidify the sample to a pH below 7 immediately after collection and spiking to ensure stability.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting Step: Review your sample collection and storage procedures. Were the samples exposed to sunlight for an extended period?

    • Solution: Collect and store all samples in amber glass vials or wrap them in aluminum foil to protect them from light.[1]

Issue 2: Poor recovery of this compound during sample preparation.

  • Possible Cause 1: Inefficient extraction.

    • Troubleshooting Step: Evaluate your extraction solvent and method. This compound has low aqueous solubility and is best extracted with organic solvents.[11]

    • Solution: Use a robust extraction method such as liquid-liquid extraction with a water-immiscible solvent like dichloromethane or solid-phase extraction (SPE) with appropriate cartridges (e.g., C18).[8][12][13]

  • Possible Cause 2: Matrix effects.

    • Troubleshooting Step: Analyze a matrix blank to check for interfering compounds. Complex matrices can suppress the signal of the target analyte in LC-MS/MS.

    • Solution: Incorporate a clean-up step in your sample preparation protocol, such as using Florisil or graphitized carbon black cartridges, to remove interfering substances.[8][9] Using an isotopically labeled internal standard can also help to correct for matrix effects.[13]

Issue 3: Presence of unexpected peaks in the chromatogram.

  • Possible Cause: Degradation of this compound.

    • Troubleshooting Step: Compare the retention times of the unknown peaks with those of known degradation products if standards are available. Also, analyze the mass spectra of the unknown peaks to identify potential degradation products.

    • Solution: If degradation is confirmed, refer to the solutions for Issue 1 to prevent further degradation in subsequent samples. The presence of these peaks can also provide valuable information on the degradation pathways in your specific matrix.

Quantitative Data Summary

Table 1: Hydrolytic Half-life of this compound at 25°C

pHHalf-life (days)Reference
4.0Stable (>1 year)[6]
7.0Stable (>1 year)[6]
9.04.5[1][3][4][5]

Table 2: Solubility of this compound in Different Water Types at 20°C

Water TypeSolubility (mg/L)Reference
Distilled Water0.11[14]
Tap WaterNot specified
Lake WaterNot specified
Paddy WaterNot specified
Rain WaterNot specified

Experimental Protocols

Protocol: Analysis of this compound in Water by LC-MS/MS

  • Sample Collection and Preservation:

    • Collect water samples in amber glass bottles.

    • Immediately upon collection, acidify the samples to a pH between 3 and 4 with an appropriate acid (e.g., formic acid) to prevent hydrolysis.

    • Store samples at 4°C and protect from light until extraction.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with methanol followed by deionized water.

    • Load a known volume of the water sample (e.g., 100 mL) onto the cartridge.

    • Wash the cartridge with deionized water to remove interfering salts and polar impurities.

    • Dry the cartridge under a gentle stream of nitrogen.

    • Elute the this compound from the cartridge with a suitable organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray ionization (ESI) in positive ion mode.

    • MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation of this compound and its degradation products.

Visualizations

TroubleshootingWorkflow start Start: Low/No this compound Detection check_ph Measure pH of Water Sample start->check_ph ph_alkaline Is pH > 8? check_ph->ph_alkaline acidify Action: Acidify sample immediately after collection. ph_alkaline->acidify Yes check_light Review Sample Storage: Exposed to light? ph_alkaline->check_light No end_stable Issue Resolved: This compound is stabilized. acidify->end_stable protect_light Action: Use amber vials or protect from light. check_light->protect_light Yes check_light->end_stable No protect_light->end_stable

Caption: Troubleshooting workflow for low this compound detection.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Sample Collection & Preservation (Acidify & Store at 4°C) spe 2. Solid-Phase Extraction (SPE) sample_collection->spe elution 3. Elution spe->elution reconstitution 4. Reconstitution elution->reconstitution lc_msms 5. LC-MS/MS Analysis reconstitution->lc_msms data_processing 6. Data Processing & Quantification lc_msms->data_processing

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Investigating Cross-Resistance Between Amisulbrom and Other QiI Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating cross-resistance between Amisulbrom and other Quinone inside Inhibitor (QiI) fungicides.

Frequently Asked Questions (FAQs)

Q1: What is the basis of cross-resistance between this compound and other QiI fungicides?

A1: Cross-resistance between this compound and other QiI fungicides, such as cyazofamid, arises because they share the same target site: the Quinone inside (Qi) binding site of the cytochrome b complex (complex III) in the mitochondrial respiratory chain. If a mutation occurs at this target site that confers resistance to one QiI fungicide, it is likely to confer resistance to other fungicides in the same group.

Q2: Is this compound cross-resistant with Quinone outside Inhibitor (QoI) fungicides?

A2: No, this compound is not cross-resistant with QoI fungicides (e.g., azoxystrobin).[1] This is because they bind to different sites on the cytochrome b complex. This compound binds to the Qi (Quinone inside) site, while QoI fungicides bind to the Qo (Quinone outside) site.[1] Therefore, mutations conferring resistance to QiI fungicides do not affect the binding of QoI fungicides, and vice-versa.

Q3: What are the known molecular mechanisms of resistance to this compound?

A3: The primary mechanism of resistance to this compound is target site modification due to point mutations in the cytochrome b gene (cytb). Specific mutations, such as H15Y and G30E in Phytophthora litchii, have been shown to decrease the binding affinity of this compound to the Qi site, leading to resistance.[2][3]

Q4: What is a typical experimental workflow to investigate cross-resistance?

A4: A typical workflow involves several key stages:

  • Isolate Collection and Fungicide Sensitivity Screening: Pathogen isolates are collected from the field or generated in the lab, followed by bioassays to determine their sensitivity (EC50 values) to this compound and other fungicides.

  • Selection of Resistant Mutants: Resistant mutants can be generated in the laboratory by exposing sensitive isolates to increasing concentrations of the fungicide.

  • Cross-Resistance Assays: The selected resistant mutants are then tested for their sensitivity to other QiI and non-QiI fungicides to determine the cross-resistance profile.

  • Molecular Analysis: The cytb gene from both sensitive and resistant isolates is sequenced to identify any point mutations.

  • Functional Analysis of Mutations: Techniques like site-directed mutagenesis and molecular docking are used to confirm that the identified mutations are responsible for the observed resistance.

Data Presentation: Fungicide Sensitivity Data

The following tables summarize quantitative data on the sensitivity of different oomycete pathogens to this compound and other QiI fungicides.

Table 1: EC50 Values (µg/mL) of this compound and Cyazofamid against Phytophthora litchii

Isolate TypeThis compoundCyazofamid
Sensitive (Wild-Type)0.24 ± 0.11-
Resistant Mutant 1>100>100
Resistant Mutant 2>100>100

Data adapted from a study on this compound resistance in Phytophthora litchii.[3]

Table 2: Cross-Resistance between this compound and Cyazofamid in Plasmopara viticola

IsolateThis compound (MIC, mg/L)Cyazofamid (MIC, mg/L)Resistance Factor (RF) to Cyazofamid
Sensitive<0.1<0.11
Cyazofamid-Resistant 1<0.110100
Cyazofamid-Resistant 2<0.130300

MIC: Minimum Inhibitory Concentration. Data suggests a low level of cross-resistance in these specific isolates.

Experimental Protocols

Fungicide Sensitivity Bioassay (Microtiter Plate Method)

This protocol is adapted for determining the half-maximal effective concentration (EC50) of fungicides against oomycetes like Phytophthora spp.

Materials:

  • Phytophthora isolates

  • V8 juice agar (for culture maintenance)

  • 96-well microtiter plates

  • Fungicide stock solutions (e.g., this compound, Cyazofamid) in a suitable solvent (e.g., DMSO)

  • Sterile V8 juice broth

  • Microplate reader

Procedure:

  • Inoculum Preparation:

    • Grow Phytophthora isolates on V8 juice agar plates.

    • Prepare a zoospore suspension or a mycelial slurry from the actively growing edge of the colony.

    • Adjust the inoculum concentration to a standardized level (e.g., 1 x 10^4 zoospores/mL).

  • Plate Preparation:

    • Add 100 µL of V8 juice broth to each well of a 96-well plate.

    • Create a serial dilution of the fungicide stock solution across the plate. Ensure the final solvent concentration is consistent in all wells and does not inhibit fungal growth. Include a solvent-only control.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the pathogen (e.g., 25°C) in the dark for 3-7 days.

  • Data Collection and Analysis:

    • Measure the optical density (OD) at 620 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each fungicide concentration relative to the control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and fitting a dose-response curve.

Molecular Docking to Predict Fungicide-Target Interaction

This protocol outlines the general steps for in silico docking of a fungicide to its target protein.

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, PyRx)

  • Protein and ligand preparation software (e.g., Chimera, Maestro)

Procedure:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein (cytochrome b) from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Obtain the 3D structure of the fungicide (e.g., this compound) from a chemical database or draw it using a molecular editor.

    • Minimize the energy of the ligand to obtain a stable conformation.

  • Grid Generation:

    • Define the binding site (the Qi site in this case) on the protein and generate a grid box that encompasses this area.

  • Docking:

    • Run the docking algorithm to predict the binding poses of the fungicide within the defined binding site. The software will calculate a docking score or binding energy for each pose.

  • Analysis:

    • Analyze the best-scoring poses to understand the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the fungicide and the amino acid residues of the target protein.

    • To investigate resistance, introduce the identified mutation (e.g., H15Y) into the protein structure in silico and repeat the docking simulation to observe changes in binding affinity.

Mandatory Visualizations

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic & Functional Analysis Isolate_Collection Isolate Collection (Field/Lab) Sensitivity_Screening Fungicide Sensitivity Screening (EC50) Isolate_Collection->Sensitivity_Screening Resistant_Selection Resistant Mutant Selection Sensitivity_Screening->Resistant_Selection Cross_Resistance Cross-Resistance Assay Resistant_Selection->Cross_Resistance Sequencing cytb Gene Sequencing Resistant_Selection->Sequencing Mutation_ID Mutation Identification Sequencing->Mutation_ID Site_Directed_Mutagenesis Site-Directed Mutagenesis Mutation_ID->Site_Directed_Mutagenesis Molecular_Docking Molecular Docking Mutation_ID->Molecular_Docking Confirmation Confirmation of Resistance Mechanism Site_Directed_Mutagenesis->Confirmation Molecular_Docking->Confirmation

Caption: Experimental workflow for investigating fungicide cross-resistance.

Resistance_Mechanism cluster_Mitochondrion Mitochondrial Respiratory Chain Complex_III Complex III (Cytochrome bc1) Qi_Site Qi Site Complex_III->Qi_Site contains Qo_Site Qo Site Complex_III->Qo_Site contains ATP_Production ATP Production Qi_Site->ATP_Production enables Qo_Site->ATP_Production enables This compound This compound (QiI Fungicide) This compound->Qi_Site binds & inhibits Azoxystrobin Azoxystrobin (QoI Fungicide) Azoxystrobin->Qo_Site binds & inhibits Mutation Point Mutation (e.g., H15Y) Mutation->Qi_Site alters binding of this compound

Caption: Molecular mechanism of this compound action and resistance.

Troubleshooting_Guide Start Unexpected Bioassay Results? No_Growth No or Poor Growth in Control Wells? Start->No_Growth Yes High_Variability High Variability Between Replicates? Start->High_Variability No Check_Inoculum Check Inoculum Viability & Concentration No_Growth->Check_Inoculum Check_Media Check Media Preparation & Sterility No_Growth->Check_Media Check_Incubation Verify Incubation Conditions No_Growth->Check_Incubation No_Dose_Response No Dose-Response Curve? High_Variability->No_Dose_Response No Pipetting_Error Review Pipetting Technique & Calibration High_Variability->Pipetting_Error Inhomogeneous_Growth Check for Inhomogeneous Mycelial Growth High_Variability->Inhomogeneous_Growth Fungicide_Prep Verify Fungicide Stock Concentration & Dilutions No_Dose_Response->Fungicide_Prep Resistant_Isolate Suspect Highly Resistant Isolate - Expand Concentration Range No_Dose_Response->Resistant_Isolate Fungicide_Degradation Check Fungicide Stability in Media No_Dose_Response->Fungicide_Degradation

Caption: Troubleshooting guide for fungicide sensitivity bioassays.

Troubleshooting Guides

Bioassay Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
No or poor growth in control wells 1. Inoculum is not viable or at too low a concentration. 2. Media was not prepared correctly or is contaminated. 3. Incubation conditions (temperature, light) are incorrect.1. Check inoculum viability with a microscope. Prepare fresh inoculum and standardize the concentration. 2. Prepare fresh media and ensure sterility. 3. Verify incubator settings.
High variability between replicate wells 1. Inaccurate pipetting. 2. Uneven distribution of mycelial inoculum. 3. Edge effects in the microplate.1. Calibrate pipettes and use proper pipetting techniques. 2. If using mycelial slurry, vortex gently before dispensing. 3. Avoid using the outer wells of the plate or fill them with sterile water.
No clear dose-response curve 1. Fungicide concentrations are too high or too low. 2. The isolate is highly resistant to the tested fungicide. 3. The fungicide is unstable or has precipitated in the media.1. Adjust the range of fungicide concentrations. 2. Test a much wider range of concentrations. 3. Check the solubility of the fungicide in the test medium. Prepare fresh stock solutions.
Inconsistent EC50 values across experiments 1. Variation in inoculum preparation. 2. Different batches of media or reagents. 3. Fluctuation in incubation conditions.1. Standardize the inoculum preparation protocol strictly. 2. Use the same batch of media and reagents for a set of comparative experiments. 3. Ensure consistent incubation conditions for all experiments.
Molecular Biology Troubleshooting
Experiment Issue Possible Cause(s) Recommended Solution(s)
PCR for cytb gene No PCR product 1. Poor DNA quality. 2. Incorrect primer design. 3. Suboptimal PCR conditions.1. Re-extract genomic DNA and check its quality and quantity. 2. Verify primer sequences and annealing sites. 3. Optimize annealing temperature and extension time.
Site-Directed Mutagenesis No colonies after transformation 1. Inefficient PCR amplification of the plasmid. 2. Incomplete digestion of the parental plasmid. 3. Low transformation efficiency of competent cells.1. Optimize PCR conditions and verify the product on a gel. 2. Ensure DpnI is active and increase digestion time if necessary. 3. Use highly competent cells and a positive control for transformation.
Site-Directed Mutagenesis Colonies contain the wild-type sequence 1. Incomplete DpnI digestion. 2. Too much template plasmid used in the PCR.1. Increase DpnI digestion time and/or amount of enzyme. 2. Reduce the amount of template plasmid in the PCR reaction.

References

Technical Support Center: Enhancing the Stability of Amisulbrom Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Amisulbrom formulations for experimental use. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to address common stability challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the preparation and storage of this compound formulations, particularly aqueous suspension concentrates (SC).

Q1: My this compound suspension concentrate (SC) formulation is showing significant crystal growth during storage. What are the potential causes and solutions?

A1: Crystal growth in this compound SC formulations is a common issue, often driven by a phenomenon known as Ostwald Ripening, where smaller particles dissolve and redeposit onto larger ones. This can lead to formulation instability, including sedimentation and clogging of application equipment.

  • Potential Causes:

    • Partial Solubility: this compound has very low but non-zero water solubility. Temperature fluctuations during storage can alter this solubility, leading to the dissolution and recrystallization of the active ingredient.

    • Inadequate Dispersion: If the dispersant used is not effective, it may not sufficiently cover the surface of the this compound particles, allowing for agglomeration and crystal growth.[1]

    • Incorrect Particle Size: A wide particle size distribution can accelerate Ostwald Ripening.

  • Solutions:

    • Optimize Dispersant System: Select a high-performing dispersant that provides strong adsorption to the this compound particle surface. Lignosulfonates and polymeric surfactants are often effective.[1] An experimental protocol for evaluating dispersants is provided below.

    • Incorporate a Crystal Growth Inhibitor: The addition of a polymeric crystal growth inhibitor, such as certain polyelectrolytes or hydroxypropyl methylcellulose (HPMC), can significantly reduce the rate of crystal growth.[2][3][4] These polymers can work by reducing the solubility of this compound in the aqueous phase or by interfering with the crystal lattice formation.

    • Control Particle Size: During the milling process, aim for a narrow and fine particle size distribution to minimize the driving force for Ostwald Ripening.

    • Use a Rheology Modifier: Incorporating a thickener like xanthan gum can increase the viscosity of the formulation, which slows down the movement of particles and reduces the likelihood of collision and agglomeration.[5]

Q2: I'm observing phase separation and the formation of a hard sediment cake at the bottom of my this compound SC formulation. How can I prevent this?

A2: Sedimentation is a result of gravity acting on the suspended this compound particles. The formation of a hard, non-resuspendable cake is a critical stability failure.

  • Potential Causes:

    • Insufficient Viscosity: The continuous phase (water) may not have a high enough viscosity to keep the particles suspended.

    • Particle Agglomeration: As particles grow or agglomerate, they settle more rapidly.

    • Ineffective Stabilization: The combination of electrostatic and steric repulsion provided by the dispersant may be insufficient to prevent particles from coming together.

  • Solutions:

    • Incorporate a Rheology Modifier: The primary solution is to add a suspending agent or thickener to increase the low-shear viscosity of the formulation. Xanthan gum is a widely used and effective option that creates a gel-like structure at rest, which holds the particles in suspension.[5]

    • Ensure Proper Dispersion: A well-dispersed system with a strong repulsive barrier between particles is less likely to agglomerate and settle. Re-evaluate your dispersant choice and concentration.

    • Optimize Milling: Achieve a fine and uniform particle size to improve suspension stability.

Q3: The pH of my aqueous this compound formulation is drifting over time, and I'm concerned about chemical degradation. What pH range is optimal, and how can I maintain it?

A3: this compound's stability is highly dependent on pH. It is stable in acidic and neutral aqueous solutions but undergoes rapid hydrolysis in alkaline conditions.[6]

  • Optimal pH Range: For maximum chemical stability, maintain the pH of your formulation in the acidic to neutral range (pH 4-7).

  • Maintaining pH:

    • Use a Buffer System: Incorporate a suitable buffer, such as a citrate or phosphate buffer, into your formulation to resist changes in pH.

    • Check Co-formulant Compatibility: Ensure that other excipients in your formulation are not contributing to pH shifts.

Q4: My this compound formulation appears to be losing potency faster than expected. What are the likely degradation pathways?

A4: The primary degradation pathways for this compound in aqueous formulations are hydrolysis and photolysis.

  • Hydrolysis: This is particularly significant at a pH above 7. This compound hydrolyzes with a half-life of 4.5 days at 25°C and pH 9.0.[6] This process involves the cleavage of the sulfonylurea bridge.

  • Photolysis: Exposure to light, especially UV radiation, can cause degradation. The rate of photolysis is faster in basic solutions.[7] This pathway can lead to a number of transformation products.

  • Mitigation Strategies:

    • Control pH: As mentioned, maintain a pH between 4 and 7.

    • Protect from Light: Store formulations in amber or opaque containers to prevent photolytic degradation.

Quantitative Data on Stability Enhancement

The following tables summarize data on the effect of formulation components and conditions on the stability of this compound and similar suspension concentrates.

Table 1: Effect of pH on the Hydrolytic Degradation of this compound in Aqueous Solution at 25°C

pHHalf-life (t½) in daysStability Classification
4.0StableHigh
7.0StableHigh
9.04.5Low
Data sourced from hydrolysis studies of this compound.[6]

Table 2: Illustrative Example of Crystal Growth Inhibition in a Suspension Concentrate

FormulationInitial Mean Particle Size (d₅₀)Mean Particle Size after 14 days at 54°C (d₅₀)Particle Size Increase (%)
SC with Xanthan Gum (0.2%)3.5 µm7.8 µm123%
SC with HPMC Crystal Growth Inhibitor (0.2%)3.5 µm4.1 µm17%
This data is representative, based on studies of crystal growth inhibitors in pesticide SC formulations.[3]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound SC Formulations

This protocol is designed to quickly assess the physical and chemical stability of a formulation under elevated temperature conditions, which serves as a predictor for long-term shelf life.

  • Sample Preparation:

    • Prepare at least 50 mL of your final this compound SC formulation.

    • Package the formulation in the intended storage container (e.g., amber glass bottle, HDPE bottle).

    • Retain a control sample stored at a reference temperature (e.g., 4°C).

  • Initial Analysis (Time Zero):

    • Before placing the sample in the oven, perform the following baseline measurements:

      • Visual Observation: Note the appearance, color, and homogeneity.

      • pH Measurement: Determine the initial pH of the formulation.

      • Viscosity: Measure the viscosity using a suitable viscometer.

      • Particle Size Analysis: Determine the particle size distribution (e.g., d₁₀, d₅₀, d₉₀) using laser diffraction.

      • Active Ingredient Content: Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Accelerated Storage:

    • Place the sealed sample container in an oven set to a constant temperature of 54°C ± 2°C for 14 days. This is a standard condition for agrochemical formulations.

  • Final Analysis (After 14 Days):

    • Remove the sample from the oven and allow it to equilibrate to room temperature for 24 hours.

    • Visual Observation: Look for any changes in appearance, such as phase separation, sedimentation, caking, or crystal growth. Note if any sediment is easily resuspendable.

    • Repeat all analyses performed at Time Zero: pH, viscosity, particle size, and active ingredient content.

  • Data Evaluation:

    • Compare the "Time Zero" and "After 14 Days" results.

    • Acceptance Criteria (General Guidance):

      • No significant change in physical appearance.

      • Active ingredient content should not decrease by more than 5%.

      • Particle size (d₅₀) should not increase by more than 25-30%.

      • pH and viscosity should remain within predefined specifications.

Protocol 2: Evaluating the Efficacy of Dispersants and Crystal Growth Inhibitors

This protocol helps in selecting the optimal stabilizing agents for your this compound formulation.

  • Formulation Matrix:

    • Prepare a series of small-scale (e.g., 20 mL) this compound SC formulations.

    • The base formulation should contain this compound, water, and an antifreeze agent (e.g., propylene glycol).

    • Create a matrix of formulations where you vary the type and concentration of the dispersant and/or crystal growth inhibitor.

      • Example Dispersants: Lignosulfonates, naphthalene sulfonates, polymeric surfactants.

      • Example Crystal Growth Inhibitors: HPMC, polyelectrolytes.

    • Include a control formulation with no stabilizer.

  • Initial Characterization:

    • For each formulation, measure the initial particle size distribution immediately after preparation.

  • Stability Assessment:

    • Subject all formulations to the Accelerated Stability Testing protocol described above (54°C for 14 days).

    • Additionally, you can perform freeze-thaw stability by cycling the samples between -5°C and 30°C for several cycles.

  • Performance Evaluation:

    • After the stability testing period, re-measure the particle size distribution for all formulations.

    • Perform visual assessments for sedimentation and ease of redispersion.

    • Calculate the percentage change in mean particle size for each formulation.

  • Selection:

    • The most effective dispersant/inhibitor system will be the one that shows the minimal change in particle size and the best physical stability (i.e., least sedimentation) after stress testing.

Visualizations

Diagram 1: Proposed Degradation Pathways of this compound

This diagram illustrates the primary chemical transformations this compound undergoes due to hydrolysis and photolysis.

G This compound Degradation Pathways cluster_hydrolysis Hydrolysis (pH > 7) cluster_photolysis Photolysis (UV Light) This compound This compound HP1 Hydrolysis Product I (Cleavage of Sulfonyl Bridge) This compound->HP1 OH⁻ PP1 Photoproduct 1 This compound->PP1 HP2 Hydrolysis Product II HP1->HP2 HP3 Hydrolysis Product III HP1->HP3 PP2 Photoproduct 2 PP1->PP2 PP_etc ... (multiple products) PP1->PP_etc

Caption: Primary degradation routes for this compound.

Diagram 2: this compound's Mode of Action - Inhibition of Mitochondrial Complex III

This diagram shows the electron transport chain and the specific site of action for this compound.

G This compound Mode of Action cluster_ETC Mitochondrial Electron Transport Chain C1 Complex I Q Coenzyme Q (Ubiquinone) C1->Q C2 Complex II C2->Q C3 Complex III (Cytochrome bc₁) CytC Cytochrome c C3->CytC C4 Complex IV O₂ → H₂O O₂ → H₂O C4->O₂ → H₂O Q->C3 CytC->C4 This compound This compound This compound->C3 Inhibits Qi site

Caption: Inhibition of Complex III by this compound.

Diagram 3: Workflow for Stabilizing an this compound SC Formulation

This workflow outlines the logical steps for developing a stable this compound suspension concentrate.

G Workflow for SC Formulation Stability start Define Formulation Goals (e.g., AI concentration) select_excipients Select Candidate Excipients (Dispersants, Inhibitors, Thickeners) start->select_excipients prepare_formulations Prepare Small-Scale Formulation Matrix select_excipients->prepare_formulations initial_analysis Initial Characterization (Particle Size, pH, Viscosity) prepare_formulations->initial_analysis stress_testing Accelerated Stability & Freeze-Thaw Testing initial_analysis->stress_testing final_analysis Final Characterization & Visual Assessment stress_testing->final_analysis evaluate Evaluate Results (Compare changes in parameters) final_analysis->evaluate optimize Optimize Formulation (Adjust excipient ratios) evaluate->optimize optimize->prepare_formulations Re-formulate stable Stable Formulation Achieved optimize->stable Meets Criteria

Caption: A systematic approach to formulation stability.

References

Amisulbrom Resistance Management: A Technical Support Center for Laboratory Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid laboratory personnel in managing resistance to the fungicide Amisulbrom during in-vitro experiments. Adherence to these best practices is crucial for obtaining reliable experimental data and prolonging the efficacy of this important agricultural tool.

Troubleshooting Guide

This guide addresses common issues encountered during this compound resistance experiments in a question-and-answer format.

Question/Issue Possible Cause(s) Recommended Solution(s)
Why am I observing inconsistent results in my this compound sensitivity assays (e.g., variable EC50 values)? 1. Inconsistent inoculum preparation (spore concentration, age of culture).2. Improper preparation of this compound stock and working solutions.3. Fluctuation in incubation conditions (temperature, light).4. Contamination of cultures.1. Standardize your inoculum preparation protocol. Use fresh cultures of a consistent age and quantify spore concentration using a hemocytometer.2. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Perform serial dilutions accurately to create working solutions.[1]3. Ensure consistent incubation conditions for all replicates and experiments.4. Regularly check cultures for contamination and use aseptic techniques.
My "sensitive" wild-type strain is showing unexpected tolerance to this compound. 1. The wild-type strain may have acquired low-level resistance.2. The this compound stock solution may have degraded.3. Incorrect final concentration of this compound in the assay medium.1. Re-confirm the sensitivity of your wild-type strain or obtain a new, verified sensitive isolate.2. Prepare a fresh this compound stock solution and store it properly (protected from light, at the recommended temperature).3. Double-check all calculations for the preparation of the final assay concentrations.
I am unable to generate this compound-resistant mutants in the lab. 1. The starting population may have a very low frequency of resistant individuals.2. The selection pressure (this compound concentration) is too high, killing all individuals.3. Insufficient number of generations/passages under selection.1. Increase the initial population size to increase the probability of selecting for rare resistant mutants.2. Start with a lower, sub-lethal concentration of this compound and gradually increase it in subsequent passages.3. Continue the selection process for multiple generations to allow for the accumulation of resistance mutations.
PCR amplification of the cytochrome b gene from my oomycete of interest is failing. 1. Inefficient DNA extraction.2. PCR inhibitors present in the DNA sample.3. Non-optimal PCR conditions (annealing temperature, primer concentration).4. Inappropriate primer design for the target species.1. Use a validated DNA extraction protocol for oomycetes.2. Purify the DNA sample to remove potential inhibitors.3. Optimize the PCR conditions, particularly the annealing temperature, using a gradient PCR.4. Design or use primers specifically validated for the cytochrome b gene of your target oomycete species.[2][3]
I have identified a mutation in the cytochrome b gene, but the fungus does not show significant resistance in bioassays. 1. The mutation may not be one that confers this compound resistance.2. The level of resistance conferred by the mutation is low and may not be easily detectable with the current assay parameters.3. The presence of a fitness cost associated with the mutation may be masking the resistance phenotype under laboratory conditions.1. Compare the identified mutation to known resistance-conferring mutations for QiI fungicides (e.g., H15Y, G30E in Phytophthora litchii).[4][5]2. Refine your bioassay to include a wider and more granular range of this compound concentrations to detect subtle shifts in sensitivity.3. Conduct fitness assays to compare the growth rate, sporulation, and pathogenicity of the mutant with the wild-type strain in the absence of the fungicide.

Frequently Asked Questions (FAQs)

This compound and its Mode of Action

1. What is this compound and how does it work?

This compound is a fungicide belonging to the Quinone inside Inhibitor (QiI) group (FRAC Group 21).[6] Its mode of action is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of oomycetes.[7] By binding to the Qi site of cytochrome b, this compound blocks electron transfer, which disrupts ATP synthesis and ultimately leads to fungal cell death.

2. Which pathogens are primarily targeted by this compound?

This compound is particularly effective against oomycete pathogens, such as Phytophthora infestans (causes late blight of potato and tomato) and Plasmopara viticola (causes downy mildew of grapevine).[8][9]

Resistance to this compound

3. How does resistance to this compound develop?

The primary mechanism of resistance to this compound and other QiI fungicides is through target site modification. This involves mutations in the cytochrome b gene (cytb), which alter the amino acid sequence of the protein, thereby reducing the binding affinity of the fungicide to its target site.[4][5]

4. What specific mutations in the cytochrome b gene are known to confer resistance to this compound?

Research on Phytophthora litchii has identified point mutations leading to amino acid substitutions H15Y and G30E in the cytochrome b protein as conferring high resistance to this compound.[4][5] In Plasmopara viticola, resistance to the QiI fungicide cyazofamid, which has shown some cross-resistance with this compound, has been associated with the L201S substitution and insertions in the cytochrome b gene.[2][10]

5. Is there cross-resistance between this compound and other fungicides?

Cross-resistance has been observed between this compound and another QiI fungicide, cyazofamid.[4][5] However, there is no cross-resistance between QiI fungicides (like this compound) and QoI (Quinone outside Inhibitor) fungicides (FRAC Group 11), as they bind to different sites on the cytochrome bc1 complex.[11]

Laboratory Best Practices for Resistance Management

6. What are the key principles for managing this compound resistance in the lab?

  • Use a baseline sensitivity: Before starting long-term experiments, establish the baseline sensitivity (EC50 value) of your wild-type fungal strain to this compound.

  • Alternate modes of action: In experiments where continuous fungal growth is required, avoid the exclusive and repeated use of this compound. If possible, alternate with fungicides that have different modes of action.

  • Use appropriate concentrations: Use the minimum effective concentration of this compound required to achieve the desired experimental outcome to minimize selection pressure.

  • Monitor for resistance: Periodically re-test the sensitivity of your fungal cultures to this compound to detect any shifts in resistance.

  • Limit the number of passages: When generating resistant mutants, be aware that excessive passages under high fungicide pressure can lead to the accumulation of multiple mutations and potentially less fit strains.

7. How can I determine the EC50 value of this compound for my fungal strain?

The half maximal effective concentration (EC50) can be determined using either a mycelial growth inhibition assay or a spore germination assay. This involves exposing the fungus to a range of this compound concentrations and measuring the inhibition of growth or germination compared to a control without the fungicide.

Quantitative Data Summary

Table 1: In-vitro sensitivity of Phytophthora infestans to this compound.

Life Cycle StageEC50 (ppm)
Zoospore Release0.016[7]
Zoospore Motility0.0002[7]
Cystospore Germination0.061[7]

Table 2: Sensitivity of Phytophthora litchii isolates to this compound.

Isolate TypeAverage EC50 (µg/mL)
Wild-type0.24 ± 0.11[5]

Experimental Protocols

Protocol for Determining the EC50 of this compound using a Mycelial Growth Inhibition Assay

Objective: To determine the concentration of this compound that inhibits the mycelial growth of an oomycete by 50%.

Materials:

  • Pure culture of the oomycete strain

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound analytical standard

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve a known weight of this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). Store at -20°C in the dark.

  • Prepare Fungicide-Amended Media:

    • Autoclave the growth medium and cool it to 50-55°C in a water bath.

    • Prepare a series of this compound working solutions by diluting the stock solution in sterile distilled water.

    • Add the appropriate volume of each working solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration is the same across all treatments (including the control) and is not inhibitory to fungal growth (typically ≤1% v/v).

    • Pour the amended media into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of an actively growing culture of the oomycete, take 5 mm mycelial plugs using a sterile cork borer.

    • Place one mycelial plug in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates in the dark at the optimal growth temperature for the oomycete species.

  • Data Collection and Analysis:

    • When the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter, measure the colony diameter of each plate in two perpendicular directions.

    • Calculate the average diameter for each replicate.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Use probit analysis or non-linear regression to calculate the EC50 value.

Protocol for Generating this compound-Resistant Mutants by Fungicide Adaptation

Objective: To select for and isolate oomycete strains with resistance to this compound.

Materials:

  • Sensitive (wild-type) strain of the oomycete

  • Growth medium (as above)

  • This compound

  • Sterile petri dishes

  • Incubator

Procedure:

  • Initial Selection:

    • Prepare agar plates with a sub-lethal concentration of this compound (e.g., the EC50 value of the wild-type strain).

    • Inoculate the plates with mycelial plugs of the wild-type strain.

    • Incubate until growth is observed.

  • Serial Transfer:

    • From the plates showing growth, select the most vigorously growing sectors and transfer them to fresh plates containing the same or a slightly higher concentration of this compound.

    • Repeat this serial transfer process for several generations, gradually increasing the this compound concentration in the medium as the fungus adapts.

  • Isolation of Resistant Mutants:

    • After several rounds of selection, single-spore or hyphal-tip isolates from the adapted cultures to ensure genetic homogeneity.

  • Confirmation of Resistance:

    • Determine the EC50 value of the putative resistant mutants and compare it to that of the original wild-type strain. A significant increase in the EC50 value confirms resistance.

  • Stability of Resistance:

    • To test the stability of the resistance, grow the mutant strains on fungicide-free medium for several generations and then re-determine their EC50 value. Stable resistance will be maintained in the absence of selection pressure.

Protocol for Molecular Identification of Resistance Mutations in the Cytochrome b Gene

Objective: To amplify and sequence the cytochrome b gene to identify mutations associated with this compound resistance.

Materials:

  • Wild-type and resistant oomycete strains

  • DNA extraction kit suitable for fungi/oomycetes

  • PCR primers for the cytochrome b gene (design based on the target species)

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction:

    • Grow the fungal strains in liquid or on solid medium and harvest the mycelia.

    • Extract genomic DNA using a commercial kit or a standard protocol.

  • PCR Amplification:

    • Set up PCR reactions using the extracted DNA as a template and primers flanking the target region of the cytochrome b gene.

    • Use a touchdown PCR program to optimize primer annealing.

  • Verification of PCR Product:

    • Run the PCR products on an agarose gel to confirm the amplification of a single band of the expected size.

  • DNA Sequencing:

    • Purify the PCR product and send it for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Assemble and align the sequences from the wild-type and resistant strains.

    • Compare the nucleotide and deduced amino acid sequences to identify any mutations in the resistant strain.

Visualizations

Amisulbrom_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Q Complex_I->Ubiquinone e- H_gradient H+ Gradient Complex_I->H_gradient Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Cytochrome_c Cyt c Complex_III->Cytochrome_c e- Complex_III->H_gradient Complex_IV Complex IV O2 O2 Complex_IV->O2 e- Complex_IV->H_gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP produces Ubiquinone->Complex_III e- Cytochrome_c->Complex_IV e- H_gradient->ATP_Synthase drives This compound This compound This compound->Complex_III Inhibits at Qi site

Caption: Mode of action of this compound in the mitochondrial respiratory chain.

Resistance_Development_Workflow Start Sensitive Fungal Population Selection Repeated Application of This compound Start->Selection Resistant_Individuals Selection of Rare Resistant Individuals Selection->Resistant_Individuals Reproduction Reproduction of Resistant Individuals Resistant_Individuals->Reproduction Resistant_Population Resistant Fungal Population Dominates Reproduction->Resistant_Population

Caption: Workflow of resistance development to this compound under selection pressure.

Experimental_Workflow cluster_0 Resistance Monitoring cluster_1 Mechanism Investigation Collect_Isolates 1. Collect Fungal Isolates EC50_Assay 2. Perform EC50 Bioassay Collect_Isolates->EC50_Assay Categorize 3. Categorize as Sensitive or Resistant EC50_Assay->Categorize DNA_Extraction 4. DNA Extraction Categorize->DNA_Extraction For resistant isolates PCR 5. PCR of Cytochrome b gene DNA_Extraction->PCR Sequencing 6. DNA Sequencing PCR->Sequencing Analysis 7. Sequence Analysis (Mutation Detection) Sequencing->Analysis

Caption: Experimental workflow for this compound resistance monitoring and mechanism investigation.

References

Factors affecting the bio-efficacy of Amisulbrom under different environmental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the bio-efficacy of Amisulbrom under various experimental and environmental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound? A1: this compound is a Quinone Insider Inhibitor (QiI) fungicide.[1][2] It specifically targets and inhibits the mitochondrial complex III (cytochrome bc1 complex) by binding to the Qi center, which disrupts the electron transport chain and impairs fungal respiration.[1][3] This action is highly specific to oomycetes and some other pathogens like Plasmodiophora brassicae.[1][4][5]

Q2: Which pathogens is this compound most effective against? A2: this compound is primarily effective against oomycete pathogens. It has demonstrated high efficacy against Phytophthora infestans (late blight) in potatoes and tomatoes, Plasmopara viticola (downy mildew) in grapes, and Albugo candida (white blister) in brassica crops.[1][2][6][7][8][9] It is also effective against Plasmodiophora brassicae, the causal agent of clubroot in canola.[4]

Q3: What is the persistence of this compound in soil and water? A3: this compound may be persistent in soil but is not expected to persist in water systems.[2] It generally exhibits low to slight mobility in various soil types, including clay loam, sandy loam, and loamy sand, which indicates a low risk of leaching to groundwater.[1][2]

Q4: How does this compound behave in aqueous solutions? A4: this compound is stable in acidic and neutral aqueous solutions. However, its hydrolysis rate increases significantly under alkaline conditions. At 25°C, it hydrolyzes quickly at a pH of 9.0, with a half-life of approximately 4.5 days.[10][11]

Q5: Is this compound suitable for use in integrated pest management (IPM) programs? A5: Yes. Due to its unique mode of action (FRAC Group 21), this compound is a valuable tool for resistance management when rotated with fungicides from different groups.[1][6] This helps to reduce the selection pressure for resistant fungal strains.[6]

Troubleshooting Guide

Issue 1: Reduced Efficacy in Field Trials Despite Correct Application Rate.

  • Possible Cause: Environmental Conditions

    • pH of Spray Solution/Soil: this compound degrades faster in alkaline environments.[11] If your water source for the spray solution is alkaline (pH > 8), or the soil pH is high, the stability and efficacy of the compound could be compromised. For soil-borne pathogens like clubroot, the efficacy of this compound has been shown to improve when applied to limed (higher pH) soil, which simultaneously makes conditions less favorable for the pathogen.[4]

    • Temperature: While specific temperature ranges for optimal efficacy are not extensively detailed in the provided results, extreme temperatures may affect the fungicide's performance or the pathogen's susceptibility.[12][13] Favorable conditions for late blight, a key target, are daily temperatures between 10-22°C and high relative humidity (80-100%).[8]

    • Rainfall: Although this compound has excellent rainfastness due to its rapid penetration into the leaf's wax layers, extreme rainfall immediately after application could potentially lead to some runoff before the product is fully absorbed.[14]

  • Troubleshooting Steps:

    • Check Water pH: Buffer your spray tank water to a neutral or slightly acidic pH if it is naturally alkaline.

    • Monitor Weather: Apply this compound under weather conditions that are conducive to disease development but not so extreme as to degrade the product. Avoid application immediately before a forecasted heavy rainfall event.[8]

    • Assess Soil pH: For soil applications, consider that while lower soil pH can favor clubroot, this compound itself is more stable in acidic to neutral conditions.[4][11] The interaction is complex; combining this compound with soil amendments like lime has proven effective.[4]

Issue 2: Inconsistent Results in Laboratory/Greenhouse Bioassays.

  • Possible Cause: Inoculum Viability or Application Method

    • Spore Viability: this compound's mode of action includes inhibiting zoospore release and viability.[14] If the inoculum used in the assay has low initial viability, it may be difficult to accurately measure the compound's inhibitory effect.

    • Curative vs. Preventative Application: this compound has both protective and curative properties.[7] However, its efficacy is maximized when applied preventively or at the very first signs of infection.[6] A study showed a significant effect on zoosporangia viability even with a 4-day curative application, but preventative action is generally stronger.[14]

  • Troubleshooting Steps:

    • Verify Inoculum Health: Ensure a fresh and highly viable inoculum is used for all experiments.

    • Standardize Application Timing: Clearly define and standardize whether your protocol is testing preventative or curative effects. For preventative assays, apply this compound before introducing the pathogen.

    • Ensure Uniform Coverage: In spray applications, ensure complete and uniform coverage of the plant tissue to achieve consistent results.

Issue 3: Unexpected Phytotoxicity Symptoms on Host Plant.

  • Possible Cause: Application Rate or Formulation Issues

    • Incorrect Dosage: Applying the product at a concentration significantly higher than recommended rates could potentially lead to phytotoxicity.

    • Tank Mixing Incompatibility: While not specifically detailed in the search results, tank-mixing this compound with incompatible pesticides or adjuvants could cause adverse effects on the plant.[15]

  • Troubleshooting Steps:

    • Calibrate Equipment: Ensure your application equipment is properly calibrated to deliver the intended dose.

    • Conduct Tolerance Tests: In studies on potato, this compound 20% SC showed no phytotoxicity symptoms at both the normal dose (500 ml/ha) and double the dose (1000 ml/ha).[8] However, if working with a new plant species or cultivar, it is prudent to conduct a small-scale tolerance test.

    • Check Compatibility: When tank-mixing, perform a jar test to check for physical compatibility and consult manufacturer guidelines or conduct a small trial on a few plants before large-scale application.[15]

Quantitative Data Summary

Table 1: Efficacy of this compound Against Potato Late Blight (Phytophthora infestans) [8][16]

TreatmentApplication Rate (Formulation)Disease Incidence (%)Disease Intensity (%)Yield (t/ha)
This compound 20% SC 500 ml/ha10.10 - 15.3511.45 - 15.1030.25 - 32.50
Untreated Control N/A92.10 - 94.6716.25 - 18.2518.25
Data represents ranges observed over two consecutive crop seasons (2013-14 and 2014-15).

Table 2: Efficacy of this compound Against Grape Downy Mildew (Plasmopara viticola) [9]

TreatmentApplication Rate (Formulation)Percent Disease Index (PDI)Yield ( kg/vine )
This compound 20% SC 375 ml/ha0.00 - 18.1919.07 - 19.68
Untreated Control N/A8.43 - 59.568.43 - 14.59
Data represents ranges observed over two different seasons and locations.

Table 3: Effect of this compound on Plasmodiophora brassicae Resting Spore Germination & Viability [4]

This compound Concentration (% w:v)Resting Spore Germination at 10 days (%)Resting Spore Viability at 10 days (%)
10% 7.4% ± 2.1%39.1% ± 3.1%
1% Not Reported42.6% ± 1.7%
0.1% Not Reported51.4% ± 2.3%
0.01% 63.6% ± 8.5%Not Reported
Control (0%) Not Reported70.0% ± 3.8%

Table 4: Degradation and Hydrolysis of this compound

ConditionParameterValueReference
Field (Cucumber)Half-life4.5 - 5.8 days[10]
Aqueous Solution (25°C, pH 9.0)Half-life4.5 days[11]
Aqueous Solution (25°C, pH 4-7)StabilityStable[11]

Experimental Protocols

Protocol 1: General Bio-Efficacy Assessment of this compound (Field Trial)

This protocol is a generalized methodology based on standard practices for fungicide efficacy evaluation.[15][17][18]

  • Site Selection: Choose a location with a history of the target disease and uniform soil conditions. Ensure the site has not been treated with fungicides that could influence the results in the preceding two years.[18]

  • Experimental Design:

    • Use a randomized complete block design (RCBD) with a minimum of three replications.

    • Include at least three treatments: (1) an untreated control, (2) the this compound test product at the desired rate(s), and (3) a registered reference fungicide for comparison.[15][18]

    • Plot size should be adequate for the crop and allow for buffer zones to prevent spray drift.

  • Crop Husbandry: Use a commercial cultivar susceptible to the target pathogen.[18] Follow standard agronomic practices for the region regarding fertilization, irrigation, and management of non-target pests.[17]

  • Application:

    • Apply fungicides using a calibrated sprayer to ensure accurate and uniform coverage.

    • Time the application based on the experimental objective (preventative or curative) and local disease forecasting models. Record the date of each application.[17]

    • Record weather data (temperature, humidity, rainfall) throughout the experimental period.[17]

  • Disease Assessment:

    • Scout plots regularly for disease symptoms.

    • Assess disease incidence (% of infected plants) and severity (% of tissue affected on infected plants) at multiple time points (e.g., before spraying, and at 7-10 day intervals after).

    • Use a standardized rating scale (e.g., 0-9 scale or percentage area) for severity assessment.

  • Data Collection & Analysis:

    • At the end of the season, measure crop yield and quality parameters.

    • Analyze disease incidence, severity, and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.[15]

Protocol 2: In Vitro Efficacy Assessment (Leaf Disc Assay for P. viticola) [9]

  • Leaf Collection: Collect healthy, young leaves from unsprayed, susceptible grapevine plants.

  • Preparation: Wash leaves thoroughly and cut into discs of a uniform diameter (e.g., 15 mm).

  • Fungicide Solutions: Prepare a series of concentrations of this compound in sterile distilled water. Include a water-only control.

  • Treatment: Place leaf discs with the abaxial side up on moist filter paper in petri dishes. Apply a small, known volume of the respective fungicide solution to each disc and allow it to dry.

  • Inoculation: Prepare a zoospore suspension of P. viticola of a known concentration (e.g., 4 x 10^4 zoospores/ml). Place a droplet of the suspension onto the center of each treated leaf disc.

  • Incubation: Incubate the petri dishes in a controlled environment with conditions favorable for disease development (e.g., 20-22°C, high humidity, dark period followed by a light period).

  • Assessment: After a set incubation period (e.g., 5-7 days), assess the percentage of the leaf disc area covered by sporulation for each treatment.

  • Analysis: Calculate the EC50 value (the concentration of this compound that inhibits 50% of fungal growth compared to the control) using probit analysis or other suitable statistical software.

Visualizations

G This compound Mode of Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_protons C1 Complex I Q Coenzyme Q (Ubiquinone) C1->Q H_out1 H_out1 C2 Complex II C2->Q C3 Complex III (cytochrome bc1) Q->C3 e- CytC Cytochrome c C3->CytC e- H_out2 H_out2 Respiration_Blocked Electron Transport Chain Disrupted C4 Complex IV CytC->C4 O2 O2 C4->O2 O2 -> H2O H_out3 H_out3 ATP_Synthase ATP Synthase (Complex V) ATP_Production ATP Production ATP_Synthase->ATP_Production ADP -> ATP H_in H_in H_in->ATP_Synthase H+ This compound This compound This compound->C3 Binds to Qi Site & INHIBITS Respiration_Blocked->ATP_Production STOPS

Caption: this compound inhibits fungal respiration at Complex III.

G General Workflow for Bio-Efficacy Field Trial Start 1. Site Selection & Experimental Design Planting 2. Planting of Susceptible Cultivar Start->Planting Pre_Spray 3. Pre-Treatment Disease Assessment Planting->Pre_Spray Application 4. Fungicide Application (this compound, Control, Reference) Pre_Spray->Application Post_Spray 5. Post-Treatment Disease Assessment (Periodic) Application->Post_Spray Post_Spray->Post_Spray Repeat Assessment Harvest 6. Yield and Quality Data Collection Post_Spray->Harvest Analysis 7. Statistical Analysis (ANOVA) Harvest->Analysis End 8. Conclusion on Bio-Efficacy Analysis->End

Caption: Workflow for an this compound bio-efficacy field trial.

G Factors Affecting this compound Bio-Efficacy cluster_env Environmental Factors cluster_app Application Factors Efficacy This compound Bio-Efficacy pH pH (Soil / Water) pH->Efficacy [+] Stable in Acid/Neutral [-] Degrades in Alkaline Temp Temperature Temp->Efficacy [+] Affects Pathogen Growth Humidity Humidity Humidity->Efficacy [+] High humidity favors disease Rain Rainfall Rain->Efficacy [~] Good Rainfastness Timing Application Timing (Preventative vs. Curative) Timing->Efficacy [+] Better when Preventative Coverage Spray Coverage Coverage->Efficacy [+] Uniformity is Key

Caption: Key factors influencing the bio-efficacy of this compound.

References

Validation & Comparative

Validation of HPLC methods for Amisulbrom residue analysis in agricultural products

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of Amisulbrom residues in agricultural products is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of method performance based on experimental data, detailed experimental protocols, and a visual representation of the analytical workflow.

Comparative Analysis of Validated HPLC Methods

Several analytical methods have been established and validated for the determination of this compound residues in a variety of agricultural commodities. The choice of method often depends on the matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS) is the most common technique.

A key method involves HPLC with UV-Visible Diode Array Detection (UVD) and confirmation by Mass Spectrometry (MS).[1][2] This approach has been successfully applied to diverse matrices such as apples, green peppers, kimchi cabbage, potatoes, and hulled rice.[1][2] For more complex matrices or when higher sensitivity is required, methods based on liquid chromatography with tandem mass spectrometry (LC-MS/MS) are preferred.[3] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is also frequently employed for multi-residue analysis, including this compound.[3]

The performance of these methods is evaluated based on several validation parameters, including linearity, Limit of Quantification (LOQ), recovery, and precision, as summarized in the table below.

MethodMatrixLinearity (R²)LOQ (mg/kg)Recovery (%)Precision (RSD %)Reference
HPLC-UVD/MS Apple, Green Pepper, Kimchi Cabbage, Potato, Hulled Rice0.99990.0485.3 - 105.6< 10[1]
LC-MS Fruits, Vegetables, Grains, Legumes, Nuts, Seeds, Tea LeavesNot Specified0.01 (calculated)Not SpecifiedNot Specified[4]
HPLC-MS/MS High Water and High Acid Content Commodities (e.g., Potatoes, Grapes)Not Specified0.01Not SpecifiedNot Specified[3]
HPLC-MS/MS with QuEChERS High Water, High Acid, and Dry Content MatricesNot Specified0.01Not SpecifiedNot Specified[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the protocols for the key experiments cited in this guide.

Method 1: HPLC-UVD/MS for Various Agricultural Commodities[1]
  • Sample Preparation:

    • Extract a representative sample with acetonitrile.

    • Dilute the extract with saline water and partition it into dichloromethane to remove polar co-extractives.

    • For samples with high lipid content, such as hulled rice, an additional n-hexane/acetonitrile partition is employed.

    • Purify the extract using Florisil column chromatography.

  • HPLC-UVD Conditions:

    • Column: Octadecylsilyl (ODS) column.

    • Detection: UV absorption at 255 nm.

  • Confirmation:

    • Utilize Liquid Chromatography/Mass Spectrometry (LC/MS) with a selected-ion monitoring (SIM) technique to confirm the identity of the residue.

Method 2: Official LC-MS Method for Agricultural Products[4]
  • Extraction:

    • Weigh the sample (5.00 g for tea leaves, 10.0 g for grains/legumes/nuts/seeds, 20.0 g for fruits/vegetables). For some matrices, add water and let stand for 30 minutes.

    • Add acetonitrile/water (4:1, v/v) and homogenize.

    • Filter with suction and combine the filtrates.

    • Adjust the final volume with acetonitrile.

    • Take an aliquot and concentrate at below 40°C.

  • Clean-up:

    • Octadecylsilanized silica gel column chromatography: Load the extract, wash with acetonitrile/water (1:1, v/v), and elute with acetonitrile/water (7:3, v/v).

    • Graphitized carbon black column chromatography: Load the eluate, wash with acetonitrile, and elute with acetonitrile/toluene (3:1, v/v). Concentrate the eluate.

    • Synthetic magnesium silicate column chromatography: Dissolve the residue in ethyl acetate/n-hexane (1:19, v/v), load onto the cartridge, wash with the same solvent mixture, and elute with ethyl acetate/n-hexane (1:4, v/v). Concentrate the eluate.

    • Dissolve the final residue in water/methanol (1:3, v/v) for injection.

  • LC-MS Conditions:

    • Column: Octadecylsilanized silica gel, 2.0 mm internal diameter.

    • Injection Volume: 10 µL.

    • Quantification is performed using a calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the validation of an HPLC method for this compound residue analysis.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_results Results & Reporting Sampling Sampling of Agricultural Product Homogenization Homogenization Sampling->Homogenization Extraction Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Clean-up (e.g., SPE, LLE) Extraction->Cleanup HPLC_System HPLC Separation (e.g., C18 Column) Cleanup->HPLC_System Detection Detection (UV or MS/MS) HPLC_System->Detection Data_Analysis Data Analysis Detection->Data_Analysis Linearity Linearity & Range Reporting Final Report Linearity->Reporting Accuracy Accuracy (Recovery Studies) Accuracy->Reporting Precision Precision (Repeatability & Intermediate Precision) Precision->Reporting Specificity Specificity Specificity->Reporting LOQ Limit of Quantification (LOQ) LOQ->Reporting LOD Limit of Detection (LOD) LOD->Reporting Data_Analysis->Linearity Data_Analysis->Accuracy Data_Analysis->Precision Data_Analysis->Specificity Data_Analysis->LOQ Data_Analysis->LOD Data_Analysis->Reporting

Caption: General workflow for HPLC method validation of this compound residues.

References

Comparative Efficacy of Amisulbrom and Cyazofamid for Controlling Downy Mildew

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Plant Protection Professionals

This guide provides a comprehensive comparison of the fungicides Amisulbrom and Cyazofamid, focusing on their efficacy in controlling various downy mildew species. This analysis is based on available experimental data and is intended for researchers, scientists, and professionals involved in crop protection and fungicide development.

Overview and Mechanism of Action

Both this compound and Cyazofamid belong to the Quinone inside Inhibitors (QiI) group of fungicides, as classified by the Fungicide Resistance Action Committee (FRAC).[1] Their mode of action is the inhibition of mitochondrial respiration in oomycete pathogens.[2][3] Specifically, they target Complex III (the cytochrome bc1 complex) of the mitochondrial respiratory chain, binding to the Qi site.[1][4][5] This disruption of the electron transport chain effectively halts ATP production, leading to the death of the pathogen.[5] Due to this specific target site, both fungicides are highly effective against oomycete diseases like downy mildew and late blight.[1][3][4]

It is important to note that while they share a common mode of action, there is no cross-resistance reported with other fungicide groups.[6] This makes them valuable tools in resistance management programs.[7]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_QiSite Qi Site cluster_Fungicides Fungicides ComplexI Complex I ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII e- ComplexII Complex II ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- Qi Quinone inside ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP Produces Qi->ComplexIV Electron Transport Blocked This compound This compound This compound->Qi Inhibition Cyazofamid Cyazofamid Cyazofamid->Qi Inhibition

Caption: Mechanism of action of this compound and Cyazofamid.

Comparative Efficacy Data

The following tables summarize available data on the efficacy of this compound and Cyazofamid against downy mildew on various crops. Direct comparative studies are limited; therefore, data from separate trials are presented.

Table 1: Efficacy of this compound against Grapevine Downy Mildew (Plasmopara viticola)

Application RateDisease Incidence (%)Disease Severity (%)Yield ( kg/vine )Reference
375 ml/ha0.00 - 18.19Not Reported19.07 - 19.68[8]
Untreated Control8.43 - 59.56Not Reported8.43 - 14.59[8]

Table 2: Efficacy of Cyazofamid against Greenhouse Cucumber Downy Mildew (Pseudoperonospora cubensis)

Application RateDisease Control (%)Reference
0.2 ml/1000L40.91[9]
0.3 ml/1000L68.48[9]
0.4 ml/1000L75.77[9]
Untreated Control0[9]

Table 3: Comparative Efficacy of Cyazofamid Formulations against Cucumber Downy Mildew

Treatment (Application Rate)Disease Control (%) - YazdDisease Control (%) - VaraminReference
Cyazofamid (Ranman® SC 10%) 1.5 ml/L87.482.9[10]
Cyazofamid (Ranman® SC 40%)87.371.8[10]
Untreated Control00[10]

Table 4: Efficacy of a Cyazofamid-Cymoxanil Mixture against Onion Downy Mildew (Peronospora destructor)

TreatmentDisease Severity (%)Efficacy (%)Reference
Cyazofamid-cymoxanil10.5083.93[11]
Untreated ControlNot Reported0[11]

Experimental Protocols

Detailed methodologies are crucial for interpreting efficacy data. The following sections outline the experimental designs from the cited studies.

In Vitro and In Vivo Evaluation of this compound on Grapevine Downy Mildew
  • Objective: To evaluate the efficacy of this compound 20% SC against Plasmopara viticola.

  • In Vitro Assay: A leaf disc biological assay was conducted to determine the EC50 value of this compound.[8]

  • Field Trials:

    • Locations: Bedag, Sangli district and Dhondgavanwadi, Nashik district, Maharashtra, India.

    • Crop: Grapes.

    • Experimental Design: Not specified.

    • Treatments: this compound at 375 ml/ha was compared to an untreated control.

    • Application: Foliar sprays were applied.

    • Data Collection: Disease incidence (PDI) and harvestable yield were recorded.[8]

Efficacy of Cyazofamid on Greenhouse Cucumber Downy Mildew
  • Objective: To assess the efficacy of Cyazofamid (Ranman® SC 400) for the control of Pseudoperonospora cubensis.

  • Locations: Three locations in Yazd province, Iran, with a history of infection.

  • Experimental Design: In situ assays with 5 treatments and four replications.

  • Treatments:

    • Cyazofamid at 0.2, 0.3, and 0.4 ml/1000L.

    • Equation pro® (WDG 52.5%) at 0.3 g/1000L.

    • Untreated control.

  • Application: Fungicides were applied when the first symptoms of the disease were observed.

  • Data Collection: Disease severity was assessed when the disease percentage in the control treatment reached approximately 50%.[9]

cluster_Setup Experimental Setup cluster_Treatment Treatment Application cluster_Assessment Data Collection and Analysis Greenhouse Greenhouse with Cucumber Plants Infection Natural or Artificial Inoculation with P. cubensis Greenhouse->Infection Symptoms Appearance of First Downy Mildew Symptoms Infection->Symptoms T1 Cyazofamid 0.2 ml/1000L Symptoms->T1 T2 Cyazofamid 0.3 ml/1000L Symptoms->T2 T3 Cyazofamid 0.4 ml/1000L Symptoms->T3 T4 Equation pro® 0.3 g/1000L Symptoms->T4 Control Untreated Control Symptoms->Control Severity Assess Disease Severity (when control is at ~50%) T1->Severity T2->Severity T3->Severity T4->Severity Control->Severity Analysis Statistical Analysis (SAS, Duncan's Test) Severity->Analysis Results Determine Disease Control Percentage Analysis->Results

Caption: Experimental workflow for Cyazofamid efficacy testing.

Summary and Conclusion

Both this compound and Cyazofamid are effective fungicides for the control of downy mildew, operating through the inhibition of mitochondrial respiration in the target pathogens. The available data indicates that both active ingredients provide significant control of downy mildew on various crops.

  • This compound has demonstrated excellent control of grapevine downy mildew, significantly reducing disease incidence and increasing yield.[8] It is noted for its preventative properties, inhibiting zoospore motility and germination.[12]

  • Cyazofamid has shown high efficacy against cucumber downy mildew, with disease control increasing with the application rate.[9] It is also effective against onion downy mildew when used in combination with other fungicides.[11] Cyazofamid is recognized for its protective action and rainfastness.[6]

Future Research: To provide a definitive comparative assessment, future research should focus on conducting head-to-head field trials of this compound and Cyazofamid on the same host plant species, under controlled and varied environmental pressures. Such studies should include a comprehensive evaluation of disease incidence, severity, and yield effects, as well as an analysis of their performance within integrated pest management and resistance management programs.

References

Investigating synergistic and antagonistic effects of Amisulbrom with other fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the interplay between fungicidal active ingredients is paramount for developing effective and sustainable disease management strategies. This guide provides a comprehensive comparison of the synergistic and antagonistic effects of Amisulbrom, a Quinone inside Inhibitor (QiI) fungicide, when combined with other fungicidal compounds. The information is supported by available experimental data and detailed methodologies to facilitate further research.

This compound is a potent fungicide that targets mitochondrial respiration in Oomycetes by inhibiting Complex III at the Qi site.[1][2][3] This specific mode of action makes it a valuable tool in fungicide resistance management. However, combining this compound with fungicides that have different modes of action can enhance its efficacy through synergistic interactions, potentially reducing the required application rates and mitigating the development of resistance.

Comparative Efficacy of this compound Combinations

The following tables summarize the available quantitative data on the performance of this compound in combination with other fungicides. The data is primarily from field trials, focusing on commercially relevant pathogen-crop systems.

Table 1: Efficacy of this compound in Combination with Oxathiapiprolin against Grape Downy Mildew (Plasmopara viticola)

A field study was conducted to evaluate the efficacy of a soluble concentrate (SE) formulation of Oxathiapiprolin (48 g/L) and this compound (240 g/L) against downy mildew in grapes.[4][5][6][7] The results, based on the Percent Disease Index (PDI), demonstrate the enhanced control provided by the combination compared to the individual components.

TreatmentApplication Rate (ml/ha)Pooled Percent Disease Index (PDI)Percent Disease Control (%)Marketable Yield (t/ha)
Oxathiapiprolin 48g + this compound 240 g/L SE312.519.2566.3526.49
Oxathiapiprolin 48g + this compound 240 g/L SE375.019.1166.7225.80
Oxathiapiprolin 10.1% w/w OD (solo)40022.78-18.69
This compound 20% SC (solo)37521.45-21.48
Untreated Control-36.150-

Data compiled from a field study conducted over two seasons (2020-21 and 2021-22).[4][5][6]

The data clearly indicates that the combination of Oxathiapiprolin and this compound resulted in a lower PDI and higher marketable yield compared to the individual applications of each fungicide, suggesting a synergistic or additive effect in a field setting.

Table 2: Overview of this compound Combination Products
Combination FungicidePartner Active IngredientPartner's Mode of Action (FRAC Group)Target Diseases
Amicus® BlueTribasic Copper SulphateMulti-site contact activity (M1)Downy Mildew, White Blister[8][9]
Zorvec® EntectaOxathiapiprolinOxysterol binding protein inhibitor (OSBPI) (49)Late Blight, Downy Mildew

Experimental Protocols for Assessing Fungicide Interactions

To quantitatively determine whether the interaction between this compound and another fungicide is synergistic, additive, or antagonistic, the checkerboard assay is a widely used in vitro method.[10][11][12][13][14][15][16][17]

Checkerboard Assay Protocol

This protocol outlines the steps to determine the Fractional Inhibitory Concentration (FIC) index.

1. Preparation of Fungal Inoculum:

  • Culture the target fungal pathogen on an appropriate agar medium.

  • Prepare a spore suspension in a suitable sterile liquid medium (e.g., potato dextrose broth or RPMI 1640).

  • Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer or spectrophotometer.

2. Preparation of Fungicide Stock Solutions:

  • Prepare stock solutions of this compound and the test fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • The concentration of the stock solutions should be significantly higher than the expected Minimum Inhibitory Concentration (MIC).

3. Microtiter Plate Setup:

  • Use a 96-well microtiter plate.

  • Along the x-axis, perform serial dilutions of this compound in the growth medium.

  • Along the y-axis, perform serial dilutions of the second fungicide in the growth medium.

  • The result is a matrix of wells containing various concentrations of both fungicides.

  • Include control wells with each fungicide alone, and a growth control well with no fungicide.

4. Inoculation and Incubation:

  • Inoculate each well with the prepared fungal spore suspension.

  • Incubate the plate at an optimal temperature for fungal growth for a specified period (e.g., 48-72 hours).

5. Determination of Minimum Inhibitory Concentration (MIC):

  • After incubation, visually or spectrophotometrically assess fungal growth in each well.

  • The MIC is the lowest concentration of a fungicide that inhibits visible growth.

  • Determine the MIC of each fungicide alone and in each combination.

6. Calculation of the Fractional Inhibitory Concentration (FIC) Index:

  • The FIC for each fungicide in a given well is calculated as:

    • FIC_A = MIC of Fungicide A in combination / MIC of Fungicide A alone

    • FIC_B = MIC of Fungicide B in combination / MIC of Fungicide B alone

  • The FIC Index (FICI) for each combination is the sum of the individual FICs:

    • FICI = FIC_A + FIC_B[18]

7. Interpretation of FICI Values:

  • Synergism: FICI ≤ 0.5

  • Additive effect: 0.5 < FICI ≤ 1.0

  • Indifference (or no interaction): 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[11]

Visualizing Mechanisms and Workflows

To better understand the interactions of this compound, the following diagrams illustrate its mode of action and the experimental workflow for assessing synergy.

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Complex III Inhibition ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone ComplexII Complex II ComplexII->Ubiquinone ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV CytochromeC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Produces ATP This compound This compound (QiI Fungicide) Qi_site Qi Site This compound->Qi_site Binds and blocks electron transfer QoI QoI Fungicides (e.g., Azoxystrobin) Qo_site Qo Site QoI->Qo_site Binds and blocks electron transfer

Caption: this compound's Mode of Action within the Fungal Mitochondrion.

G cluster_workflow Checkerboard Assay Workflow for Fungicide Synergy Testing cluster_interpretation FICI Interpretation A 1. Prepare Fungal Spore Suspension D 4. Inoculate Wells with Spore Suspension A->D B 2. Prepare Stock Solutions of this compound & Partner Fungicide C 3. Serially Dilute Fungicides in 96-Well Plate B->C C->D E 5. Incubate Plate D->E F 6. Determine MIC of Individual & Combined Fungicides E->F G 7. Calculate FIC Index (FICI) F->G H 8. Interpret Results G->H Synergy Synergism (FICI ≤ 0.5) H->Synergy Additive Additive (0.5 < FICI ≤ 1.0) H->Additive Indifference Indifference (1.0 < FICI ≤ 4.0) H->Indifference Antagonism Antagonism (FICI > 4.0) H->Antagonism

References

A Comparative Analysis of Amisulbrom and Mandipropamid for the Management of Potato Late Blight

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Potato late blight, caused by the oomycete pathogen Phytophthora infestans, remains one of the most devastating diseases of potato crops worldwide, capable of causing rapid and complete crop destruction. Effective management of this disease relies heavily on the strategic application of fungicides. This guide provides a detailed, data-supported comparison of two key active ingredients used in the control of potato late blight: Amisulbrom and Mandipropamid. This objective analysis is intended for researchers, scientists, and professionals in the field of crop protection and drug development.

Mechanism of Action: Distinct Cellular Targets

This compound and Mandipropamid control Phytophthora infestans through entirely different biochemical pathways, which is a crucial consideration for resistance management strategies.

This compound is a Quinone inside Inhibitor (QiI) fungicide.[1] Its mode of action is the inhibition of mitochondrial respiration within the pathogen.[2] Specifically, this compound binds to the 'inside' quinone binding site (Qi site) of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1] This binding blocks the transfer of electrons, disrupting the production of ATP, the essential energy currency of the cell, ultimately leading to the death of the oomycete.

Mandipropamid belongs to the Carboxylic Acid Amide (CAA) group of fungicides.[3] Its target is the biosynthesis of the oomycete's cell wall.[4][5] Research has identified that Mandipropamid specifically inhibits a cellulose synthase-like protein, PiCesA3, which is critical for the formation of cellulose in the cell wall of P. infestans.[4][5] By disrupting cell wall synthesis, Mandipropamid causes germinating cysts to swell and burst.[4][5] Notably, it acts on the exterior of the cell and does not need to enter the cytoplasm to be effective.[4][5]

Fungicide_Modes_of_Action cluster_this compound This compound Pathway cluster_Mandipropamid Mandipropamid Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters ComplexIII Cytochrome bc1 (Complex III) This compound->ComplexIII Binds to Qi site ATP_Production ATP Production ComplexIII->ATP_Production Inhibits Electron Transport Chain Cell_Death_A Cell Death ATP_Production->Cell_Death_A Leads to Mandipropamid Mandipropamid Cell_Wall Oomycete Cell Wall Mandipropamid->Cell_Wall Targets PiCesA3 Cellulose Synthase (PiCesA3) Mandipropamid->PiCesA3 Inhibits Cellulose_Synth Cellulose Synthesis PiCesA3->Cellulose_Synth Blocks Cell_Death_M Cell Lysis Cellulose_Synth->Cell_Death_M Results in

Caption: Modes of action for this compound and Mandipropamid against P. infestans.

Comparative Efficacy and Performance

Both fungicides exhibit high efficacy against potato late blight, particularly when used in a preventative manner. Their performance is characterized by strong anti-sporulant activity, good rainfastness, and translaminar movement.

FeatureThis compoundMandipropamid
Primary Target Mitochondrial Respiration (Complex III)[1][2]Cell Wall Biosynthesis (Cellulose Synthase)[4][5]
Activity Preventative, excellent anti-sporulant, contact activity on zoospores.[1]Primarily preventative, with limited curative and antisporulant activity.[3]
Translaminar Activity High affinity for and quick penetration into the leaf's wax layers.[6]Good translaminar movement from the wax layer into the plant tissue.[3]
Rainfastness Excellent; quickly penetrates the wax layer, making it resistant to wash-off.[6]Excellent; rapidly adsorbs into the waxy layer of the leaf surface.[3][7]
Protection of New Growth Data not explicitly found in searches.Provides excellent protection of new, expanding leaves.[7]
Field Efficacy (Disease Control) In a 2-season study, this compound 20% SC @ 500 ml/ha reduced disease intensity to 10.10-11.45% from 16.25-18.25% in the control.[8]Field trials in Serbia demonstrated 96.3% to 99.2% efficacy in controlling late blight.[9][10]
Yield Impact Applications resulted in significantly higher yields (30.25-32.50 t/ha) compared to untreated plots.[8]Consistently high efficacy contributes to protecting yield potential.[9][10]
Resistance Risk & Management As a QiI fungicide, resistance management is advised, typically involving rotation or mixing with other modes of action.[1][11]Resistance in P. infestans (e.g., genotype EU_43_A1) has been reported; mixing with different modes of action is critical.[11][12]

Experimental Protocols

The evaluation of fungicide efficacy is conducted through rigorous laboratory, greenhouse, and field trials. Below is a summary of typical methodologies extracted from the literature.

Field Trial Protocol
  • Experimental Design: Trials are commonly set up in a Randomized Complete Block Design (RCBD) with multiple replications (typically 3-4) to ensure statistical validity.[9][13] Plots are of a standardized size (e.g., 25 m²).[9]

  • Potato Cultivar: A susceptible potato variety (e.g., 'Kufri Chandramukhi', 'Kuras') is often used to ensure high disease pressure.[8][12]

  • Inoculation: In many trials, natural infection is relied upon.[3] In others, plots are artificially inoculated with a sporangial suspension of P. infestans (e.g., 5,000-10,000 sporangia/ml) to ensure uniform disease onset.[12][14] Often, "spreader rows" are inoculated to serve as a source of inoculum for the test plots.[12]

  • Fungicide Application:

    • Timing: The first application is typically preventative, applied before the onset of disease or at the very first appearance of symptoms.[8][13]

    • Frequency: Subsequent sprays are applied at regular intervals, commonly every 7 to 10 days.[3][8]

    • Equipment: Applications are made using calibrated sprayers to ensure uniform coverage at specified volumes (e.g., 300-500 L/ha).[14][15]

  • Disease Assessment:

    • Disease incidence (% of infected plants) and severity (% of leaf area affected) are recorded periodically.[8]

    • Standardized rating scales (e.g., 1-9 scale) are often employed for assessing disease severity.[8]

    • Assessments are conducted before each spray and at set intervals after the final spray.[8]

  • Data Analysis: Data on disease severity and yield are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.[15] The Area Under the Disease Progress Curve (AUDPC) is often calculated to represent disease development over time.[15]

Experimental_Workflow cluster_setup Phase 1: Trial Setup cluster_treatment Phase 2: Treatment & Inoculation cluster_data Phase 3: Data Collection & Analysis A Plot Establishment (Randomized Block Design) B Planting of Susceptible Potato Cultivar A->B C Fungicide Application 1 (Preventative) B->C D Inoculation (Natural or Artificial) C->D E Subsequent Fungicide Applications (7-10 day intervals) D->E F Periodic Disease Assessment (% Incidence & Severity) E->F G Yield Data Collection at Harvest F->G H Statistical Analysis (ANOVA, AUDPC) G->H I Results Interpretation H->I Publish Comparison Guide

Caption: Generalized workflow for a field trial evaluating fungicide efficacy.
Rainfastness Protocol

  • Potato plants are sprayed with the fungicide at a specified concentration (e.g., 100 ppm).[6]

  • After a short drying period (e.g., 2 hours), the treated plants are subjected to a period of artificial rainfall of a defined intensity and duration (e.g., 40 mm/hr for 3 hours).[6]

  • One day after the rainfall event, the plants are inoculated with P. infestans.[6]

  • Plants are kept in a high-humidity environment to promote infection and then moved to a greenhouse for disease development.[6]

  • Efficacy is evaluated based on the final disease severity compared to non-rained and untreated controls.[6]

Conclusion

Both this compound and Mandipropamid are highly effective fungicides for the preventative control of potato late blight. Their distinct modes of action make them valuable tools in an integrated disease management program.

  • This compound provides robust control by shutting down energy production within the pathogen and demonstrates excellent rainfastness and potent anti-sporulant activity.[1][6]

  • Mandipropamid offers powerful preventative control by inhibiting cell wall formation, shows excellent translaminar activity, and has the added benefit of protecting new leaf growth.[3][4][5][7]

The primary challenge for Mandipropamid is the documented emergence of resistant P. infestans strains, making strict adherence to resistance management strategies, such as tank-mixing or alternating with fungicides with different modes of action (like this compound), essential for its sustained effectiveness.[11][12] In fact, some commercial formulations combine a CAA fungicide with a QiI fungicide to provide multiple modes of action in a single product.[16] For researchers and developers, the differing cellular targets of these two compounds offer clear, distinct pathways for the development of novel control agents.

References

Spectroscopic Deep Dive: A Comparative Analysis of Amisulbrom and Its Primary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the biotransformation of a parent compound and the characteristics of its metabolites is crucial. This guide provides a detailed spectroscopic comparison of the fungicide Amisulbrom and its primary metabolites, IT-4 and IT-5. By presenting key experimental data and methodologies, this document aims to facilitate a deeper understanding of their structural relationships and analytical differentiation.

This compound, a potent fungicide, undergoes metabolic transformation in biological systems, leading to the formation of its primary metabolites. The major metabolic pathway involves the initial cleavage of the sulfonylamino side chain to generate IT-4, which is subsequently hydroxylated to form IT-5.[1] Understanding the distinct spectroscopic signatures of these three compounds is paramount for metabolism studies, residue analysis, and the development of robust analytical methods.

Chemical Structures

The chemical structures of this compound and its primary metabolites, IT-4 and IT-5, are presented below. These structures form the basis for interpreting the spectroscopic data that follows.

  • This compound: 3-(3-bromo-6-fluoro-2-methylindol-1-yl)sulfonyl-N,N-dimethyl-1,2,4-triazole-1-sulfonamide[1]

  • Metabolite IT-4: 3-bromo-6-fluoro-2-methyl-1-(1H-1,2,4-triazol-5-ylsulfonyl)indole[2]

  • Metabolite IT-5: [3-bromo-6-fluoro-1-(1H-1,2,4-triazol-5-ylsulfonyl)indol-2-yl]methanol[3]

Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for this compound. Comprehensive experimental data for the primary metabolites, IT-4 and IT-5, are not widely available in the public domain and represent a critical data gap for a complete comparative analysis.

Spectroscopic TechniqueThis compoundMetabolite IT-4Metabolite IT-5
UV-Vis Spectroscopy λmax: 254 nmData not availableData not available
Mass Spectrometry Molecular Weight: 466.30 g/mol Molecular Weight: 359.18 g/mol Molecular Weight: 373.94846 Da
Exact Mass: 464.9576Data not availableData not available
Infrared (IR) Spectroscopy Data not availableData not availableData not available
Nuclear Magnetic Resonance (NMR) Spectroscopy Data not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of spectroscopic data. The following outlines a general methodology for the spectroscopic analysis of this compound and its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

A common approach for the analysis of pesticide residues, including this compound and its metabolites, involves Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (General Workflow for Agricultural Commodities):

  • Extraction: Homogenize the sample and extract with a suitable organic solvent, such as acetonitrile.

  • Clean-up: Employ Solid Phase Extraction (SPE) cartridges to remove interfering matrix components.

  • Reconstitution: Evaporate the cleaned extract and reconstitute in a solvent compatible with the LC mobile phase.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of water (often with additives like formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode for quantitative analysis or full scan and product ion scan modes for qualitative analysis and structural elucidation.

Visualizing the Metabolic Pathway

The metabolic conversion of this compound to its primary metabolites, IT-4 and IT-5, is a critical pathway to visualize for understanding its biotransformation.

This compound Metabolic Pathway This compound This compound IT4 Metabolite IT-4 This compound->IT4 Cleavage of sulfonylamino side chain IT5 Metabolite IT-5 IT4->IT5 Hydroxylation

Metabolic pathway of this compound.

This guide highlights the available spectroscopic information for this compound and underscores the need for further experimental work to fully characterize its primary metabolites, IT-4 and IT-5. A comprehensive spectroscopic library for these compounds is essential for advancing research in drug metabolism, environmental fate, and food safety.

References

A Comparative Guide to Analytical Methods for Amisulbrom Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent analytical methods for the detection and quantification of Amisulbrom, a widely used fungicide. The selection of an appropriate analytical method is critical for accurate residue analysis, environmental monitoring, and ensuring regulatory compliance. This document offers a cross-validation of High-Performance Liquid Chromatography with Ultraviolet-Visible Detection (HPLC-UVD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), presenting their performance characteristics based on available experimental data.

Data Presentation: A Comparative Analysis

The performance of HPLC-UVD and LC-MS/MS for this compound analysis is summarized in the table below. The data presented is a collation from separate studies and is intended to provide a comparative overview.

Performance ParameterHPLC-UVDLC-MS/MS
Linearity (R²) 0.9999[1]≥ 0.99
Mean Recovery (%) 85.3 - 105.6[1]70.3 - 113.2
Limit of Quantification (LOQ) 0.04 mg/kg[1]0.4 - 2.0 µg/kg
Limit of Detection (LOD) Not explicitly stated0.15 - 0.66 µg/kg
Precision (%RSD) < 10[1]≤ 6.8
Confirmation Capability LimitedHigh (based on mass fragmentation)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of the experimental protocols for the HPLC-UVD and LC-MS/MS methods based on published literature.

High-Performance Liquid Chromatography with Ultraviolet-Visible Detection (HPLC-UVD)

This method is suitable for the quantification of this compound residues in various agricultural commodities.

1. Sample Preparation:

  • Extraction: A representative sample (e.g., 20g of fruit or vegetable) is homogenized and extracted with a suitable solvent such as acetonitrile.

  • Liquid-Liquid Partitioning: The extract is then partitioned with a non-polar solvent like n-hexane to remove lipids and other interferences.

  • Clean-up: Solid-Phase Extraction (SPE) is commonly employed for clean-up. A Florisil cartridge is a typical choice for this purpose. The cartridge is conditioned, the sample extract is loaded, and after washing, the analyte is eluted with an appropriate solvent mixture.

2. HPLC-UVD Analysis:

  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is common.

  • Flow Rate: A standard flow rate of 1.0 mL/min is often used.

  • Injection Volume: A 20 µL injection volume is typical.

  • Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance, which is around 255 nm.

  • Quantification: A calibration curve is generated using standard solutions of this compound to quantify the analyte in the samples.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for trace-level analysis and confirmation of this compound.

1. Sample Preparation:

  • Extraction: Similar to the HPLC-UVD method, extraction is performed using acetonitrile. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient extraction technique.

  • Clean-up: Dispersive solid-phase extraction (d-SPE) is often used for clean-up, employing sorbents like primary secondary amine (PSA) to remove matrix components.

2. LC-MS/MS Analysis:

  • Chromatographic Column: A C18 or similar reversed-phase column is used for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to enhance ionization.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical for LC-MS/MS.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for this compound.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the analytical methods described.

CrossValidationWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_HPLC HPLC-UVD cluster_LCMS LC-MS/MS cluster_Data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Clean-up (e.g., SPE or d-SPE) Extraction->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC LC LC Separation (C18 Column) Cleanup->LC UVD UV-Visible Detection (255 nm) HPLC->UVD Quantification Quantification (Calibration Curve) UVD->Quantification MSMS Tandem MS Detection (MRM Mode) LC->MSMS MSMS->Quantification Confirmation Confirmation (MS/MS Spectra) MSMS->Confirmation

Caption: Generalized workflow for this compound analysis using HPLC-UVD and LC-MS/MS.

CrossValidationLogic cluster_Methods Analytical Methods cluster_Validation Validation Parameters cluster_Comparison Comparative Assessment MethodA Method A (e.g., HPLC-UVD) Linearity Linearity MethodA->Linearity Accuracy Accuracy (Recovery) MethodA->Accuracy Precision Precision (RSD) MethodA->Precision LOD LOD MethodA->LOD LOQ LOQ MethodA->LOQ MethodB Method B (e.g., LC-MS/MS) MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->LOD MethodB->LOQ Performance Performance Comparison Linearity->Performance Accuracy->Performance Precision->Performance LOD->Performance LOQ->Performance Decision Method Selection Performance->Decision

Caption: Logical flow for the cross-validation and comparison of analytical methods.

References

Efficacy of Amisulbrom in Comparison to Other Group 21 Fungicides: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Amisulbrom and other prominent Group 21 fungicides. The information is curated from various experimental studies to assist researchers and professionals in drug development in making informed decisions.

Overview of Group 21 Fungicides

Group 21 fungicides, classified by the Fungicide Resistance Action Committee (FRAC), are known as Quinone inside Inhibitors (QiI). Their mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Qi site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[1][2][3] This disruption of energy production is lethal to the target pathogens. This class of fungicides is particularly effective against Oomycetes.[1] Key active ingredients within this group include this compound, Cyazofamid, Fenpicoxamid, and Florylpicoxamid.[4]

Comparative Efficacy Analysis

This compound

This compound demonstrates high efficacy against Oomycete pathogens, particularly Phytophthora infestans (late blight) in potatoes and Plasmopara viticola (downy mildew) in grapes.[1][5] Field trials have consistently shown its excellent preventative activity against leaf, stem, and tuber blight in potatoes.[1] Studies have indicated that this compound provides significant disease control, leading to increased marketable yields.[6]

Cyazofamid

Cyazofamid is another potent Group 21 fungicide effective against Oomycete diseases.[7][8] It has demonstrated excellent preventative activity against Phytophthora infestans on tomatoes and Pseudoperonospora cubensis on cucumbers.[8] Research has shown that Cyazofamid can significantly reduce the severity of downy mildew in greenhouse cucumbers.[9][10] Cross-resistance between this compound and cyazofamid has been detected.[11]

Fenpicoxamid

Fenpicoxamid, a picolinamide fungicide, is particularly effective against ascomycete fungi, with strong activity against Zymoseptoria tritici, the causal agent of Septoria tritici blotch in wheat.[12][13] Greenhouse and field trials have demonstrated its robust control of this significant cereal pathogen.[12][14] Importantly, fenpicoxamid does not exhibit cross-resistance with strobilurin and azole fungicides, making it a valuable tool for resistance management.[12]

Florylpicoxamid

Florylpicoxamid, a second-generation picolinamide, exhibits a broad spectrum of activity against various plant pathogenic fungi within the Ascomycota and Basidiomycota phyla.[15] It is highly potent against Zymoseptoria tritici and also shows strong efficacy against gray mold (Botrytis cinerea).[16] Florylpicoxamid has demonstrated both protective and curative activity and does not show cross-resistance with QoI, methyl benzimidazole carbamates, or succinate dehydrogenase inhibitors.[16]

Data Presentation

Table 1: Efficacy of this compound against Phytophthora infestans in Potato
TreatmentApplication RateDisease Control (%)Yield (t/ha)Reference
This compound 20% SC0.5 L/ha94 (Stem Blight)-[1]
This compound + Mancozeb0.5 L/ha + 2.0 kg/ha --[17]
Untreated Control-0-[1]
Table 2: Efficacy of Cyazofamid against Cucumber Downy Mildew (Pseudoperonospora cubensis)
TreatmentApplication RateDisease Control (%)Reference
Cyazofamid (Ranman® SC 400)0.4 ml/1000L75.77[9]
Cyazofamid (Ranman® SC 400)0.3 ml/1000L68.48[9]
Cyazofamid (Ranman SC 10%)1.5 ml/L87.4[10]
Untreated Control-0[9]
Table 3: Efficacy of Fenpicoxamid against Zymoseptoria tritici in Wheat
TreatmentApplication RateDisease Control (%)EC80 (g a.i./ha)Reference
Fenpicoxamid100 g a.i./ha82 (mean)<33 (protectant)[12][18]
Fluxapyroxad-Matched by Fenpicoxamid-[12]
Untreated Control-0-[13]
Table 4: Efficacy of Florylpicoxamid against Botrytis cinerea
ParameterEC50 (µg/ml)Reference
Mycelial Growth0.051 ± 0.0072[16]
Sclerotium Germination0.012 ± 0.0069[16]
Germ Tube Elongation0.019 ± 0.0041[16]
Conidial Germination0.0062 ± 0.0007[16]

Experimental Protocols

In Vitro Fungicide Efficacy Screening for Oomycetes

A common method for evaluating fungicide efficacy in vitro is the amended agar medium (AAM) assay.[19][20]

  • Medium Preparation: A suitable culture medium (e.g., rye-agar) is prepared and autoclaved.[21]

  • Fungicide Amendment: The fungicide to be tested is dissolved in a suitable solvent and added to the molten agar at various concentrations.[19]

  • Plating: The amended agar is poured into petri dishes.

  • Inoculation: Mycelial plugs from an actively growing culture of the target oomycete (e.g., Phytophthora infestans) are placed on the center of the agar plates.[19]

  • Incubation: The plates are incubated in the dark at a controlled temperature (e.g., 20°C).[19]

  • Data Collection: The radial growth of the mycelium is measured at regular intervals.[21]

  • Analysis: The effective concentration required to inhibit growth by 50% (EC50) is calculated by comparing the growth in amended plates to the untreated control.[19]

In Vivo Fungicide Efficacy Evaluation for Late Blight of Potato

Field or greenhouse trials are essential for assessing fungicide performance under more realistic conditions.[22][23]

  • Plant Material: A susceptible potato cultivar is planted in a randomized complete block design.[22]

  • Fungicide Application: Fungicides are applied as foliar sprays at specified rates and intervals. A non-treated control group is included for comparison.[22]

  • Inoculation: Plants are artificially inoculated with a suspension of Phytophthora infestans sporangia, or natural infection is allowed to occur.[24]

  • Environmental Conditions: Conditions conducive to disease development (high humidity, moderate temperatures) are maintained.[24]

  • Disease Assessment: The severity of late blight on leaves and stems is periodically assessed using a standardized rating scale. The Area Under the Disease Progress Curve (AUDPC) can be calculated to represent the cumulative disease intensity over time.[22]

  • Yield Assessment: At the end of the season, potato tubers are harvested, and the total and marketable yields are determined. The incidence of tuber blight is also assessed.[1]

  • Statistical Analysis: Data on disease severity and yield are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Mandatory Visualization

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Mechanism of Action cluster_2 Cellular Respiration Outcome ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone (Coenzyme Q) ComplexI->UQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient Fungal_Death Fungal Cell Death Group21 Group 21 Fungicides (this compound, etc.) Inhibition Inhibition Group21->Inhibition Inhibition->ComplexIII Binds to Qi site Electron_Flow_Blocked Electron Flow Blocked ATP_Production_Stopped ATP Production Halted

Caption: Signaling pathway of Group 21 (QiI) fungicides inhibiting mitochondrial respiration.

G start Start prep_pathogen Prepare Pathogen Culture (e.g., Phytophthora infestans) start->prep_pathogen prep_fungicide Prepare Fungicide Solutions (Multiple Concentrations) start->prep_fungicide in_vitro In Vitro Assay (Amended Agar Medium) prep_pathogen->in_vitro in_vivo In Vivo Assay (Greenhouse/Field Trial) prep_pathogen->in_vivo prep_fungicide->in_vitro prep_fungicide->in_vivo inoculate_plates Inoculate Petri Dishes in_vitro->inoculate_plates plant_setup Plant Susceptible Host Crop in_vivo->plant_setup incubate_plates Incubate Plates inoculate_plates->incubate_plates measure_growth Measure Mycelial Growth incubate_plates->measure_growth calc_ec50 Calculate EC50 Values measure_growth->calc_ec50 analyze_data Statistical Analysis of Data calc_ec50->analyze_data apply_fungicide Apply Fungicide Treatments plant_setup->apply_fungicide inoculate_plants Inoculate Plants with Pathogen apply_fungicide->inoculate_plants disease_assessment Assess Disease Severity inoculate_plants->disease_assessment yield_assessment Measure Crop Yield disease_assessment->yield_assessment yield_assessment->analyze_data end End analyze_data->end

References

A comparative analysis of the cost-effectiveness of Amisulbrom in disease management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amisulbrom's performance against other fungicidal alternatives, supported by experimental data. The following analysis is designed to assist researchers and professionals in drug development in evaluating the cost-effectiveness of this compound for the management of critical plant diseases.

Executive Summary

This compound is a quinone inside inhibitor (QiI) fungicide renowned for its efficacy against Oomycete pathogens such as Phytophthora infestans (late blight) in potatoes and Plasmopara viticola (downy mildew) in grapes.[1][2][3] Its primary mode of action is the inhibition of mitochondrial respiration at Complex III of the electron transport chain.[3] This guide synthesizes data from various field and laboratory studies to compare the disease control efficacy, impact on crop yield, and overall cost-effectiveness of this compound with other commonly used fungicides. The findings suggest that while this compound may have a higher upfront cost compared to some older fungicides, its high efficacy, potential for reduced application frequency, and strong performance under various conditions can lead to a favorable return on investment, particularly in high-value crops.[1]

Comparative Efficacy and Yield Impact

This compound has demonstrated high efficacy in controlling key diseases in potatoes and grapes. The following tables summarize quantitative data from various studies, comparing this compound with other fungicides.

Potato Late Blight (Phytophthora infestans)
FungicideApplication RateDisease Incidence/Severity Reduction (%)Yield (t/ha)Source(s)
This compound 20% SC 500 ml/ha83.3 (vs. control)30.25 - 32.50[4]
Mancozeb VariesLower than this compoundLower than this compound[4][5]
Cymoxanil 8% + Mancozeb 64% 3.5 mg/L (+ Hexaconazole)99.7 (vs. control)26.68
Metalaxyl 8% + Mancozeb 64% 2.0 mg/L (+ Carbendazim)75.68 (vs. control)15.67
Untreated Control N/A016.25 - 18.25[4]
Grape Downy Mildew (Plasmopara viticola)
FungicideApplication RateDisease Severity Reduction (%)Yield ( kg/vine )Source(s)
This compound 20% SC 375 ml/haSignificant reduction (PDI 0.00-18.19 vs. 8.43-59.56 in control)19.07 - 19.68[2]
Oxathiapiprolin + this compound 312.5 - 375 ml/ha66.35 - 66.72 (vs. control)25.80 - 26.49 (t/ha)[6][7]
Cymoxanil 8% + Mancozeb 64% 2 g/L80.49 - 82.17 (vs. control)Increased yield[8]
Untreated Control N/A08.43 - 14.59[2]

Cost-Effectiveness Analysis

The economic viability of a fungicide treatment is a critical factor for its adoption. This is often assessed using the Benefit-Cost Ratio (BCR) or the Incremental Cost-Benefit Ratio (ICBR), which compare the additional revenue from increased yield to the additional cost of the fungicide application.

While specific costs vary by region and time, studies indicate that this compound's higher efficacy can translate into a favorable economic return. For instance, in Indonesian potato farming, a 30% reduction in application frequency with this compound was found to offset its 15-20% higher initial cost through savings in labor and logistics.[1] In contrast, older, less expensive fungicides like Mancozeb may require more frequent applications to achieve comparable control, potentially leading to higher overall costs.[5]

The decision to use this compound is also influenced by the value of the crop. In high-value crops like greenhouse tomatoes, the superior protection offered by this compound can justify its cost.[1] The economic threshold, which is the pest density at which control measures should be applied to prevent economic injury, is a key concept in making these decisions.

Experimental Protocols

The data presented in this guide are derived from field and laboratory experiments. Below is a synthesized, representative methodology for a field trial evaluating the efficacy of fungicides against potato late blight, based on common practices described in the cited literature.

Objective: To evaluate the efficacy and economic benefit of this compound compared to other fungicides for the control of potato late blight.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with multiple replications (typically 3-4) to minimize the effects of field variability.[6]

  • Plot Size: Standardized plot sizes (e.g., 4.5 m²) with appropriate spacing between plots to prevent spray drift.

  • Variety: A potato variety susceptible to late blight is chosen to ensure adequate disease pressure for evaluation (e.g., Kufri Sindhuri).[1]

2. Treatment Application:

  • Fungicides and Rates: this compound and comparator fungicides are applied at their recommended rates. An untreated control is included for comparison.

  • Application Method: Fungicides are typically applied as a foliar spray using a calibrated sprayer to ensure uniform coverage.[5]

  • Timing: The first application is generally made when the potato plants reach a certain height (e.g., 6 inches) or when weather conditions are conducive to disease development, followed by subsequent applications at regular intervals (e.g., 7-10 days).[5]

3. Inoculation (if necessary):

  • In some trials, artificial inoculation with a suspension of Phytophthora infestans sporangia is performed to ensure uniform disease pressure across the experimental plots.

4. Data Collection:

  • Disease Assessment: Disease incidence (% of infected plants) and severity (% of leaf area affected) are recorded at regular intervals using a standardized rating scale (e.g., 0-9 scale).[1]

  • Area Under the Disease Progress Curve (AUDPC): AUDPC is calculated from the disease severity data to provide a quantitative measure of the epidemic's development over time.

  • Yield Assessment: At the end of the growing season, tubers from each plot are harvested, and the total and marketable yields are recorded.

5. Economic Analysis:

  • Cost of Cultivation: The costs of fungicides, labor for application, and other cultivation practices are recorded for each treatment.

  • Gross and Net Returns: Gross returns are calculated based on the market price of the harvested potatoes. Net returns are determined by subtracting the cost of cultivation from the gross returns.

  • Benefit-Cost Ratio (BCR): The BCR is calculated by dividing the net return by the cost of the fungicide application.

6. Statistical Analysis:

  • The collected data on disease severity, yield, and economic returns are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Visualizing Mechanisms and Workflows

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound targets Complex III (cytochrome bc1 complex) in the mitochondrial electron transport chain of oomycetes. It binds to the Quinone "inside" (Qi) site, disrupting the flow of electrons and thereby inhibiting the production of ATP, which is essential for the pathogen's survival.

G cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c No_ATP ATP Production Blocked Complex_III->No_ATP Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient This compound This compound This compound->Complex_III Binds to Qi site Inhibition Inhibition G cluster_workflow Fungicide Efficacy Field Trial Workflow start Trial Planning (Objectives, Treatments) design Experimental Design (RCBD, Plot Layout) start->design planting Crop Planting (Susceptible Variety) design->planting application Fungicide Application (Scheduled Intervals) planting->application assessment Data Collection (Disease Severity, Incidence) application->assessment During growing season harvest Harvest (Yield Measurement) assessment->harvest analysis Data Analysis (ANOVA, Economic Calculations) harvest->analysis report Reporting (Efficacy & Cost-Benefit) analysis->report

References

Safety Operating Guide

Essential Safety and Logistics for Handling Amisulbrom

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like Amisulbrom. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to minimize risk and ensure compliance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure through dermal contact, inhalation, or eye contact. The following table summarizes the required personal protective equipment.

Body Part Personal Protective Equipment Specifications and Best Practices
Hands Chemical-resistant glovesUse unlined nitrile gloves. Inspect for holes or leaks before each use. Ensure coverall sleeves are worn over the gloves.[1]
Body Protective clothing / CoverallsWear long-sleeved coveralls over full-length pants and a long-sleeved shirt.[1] For tasks with a risk of splashing, a waterproof spray suit is recommended.
Eyes/Face Safety goggles or face shieldTightly fitting safety goggles with side-shields are mandatory.[2] For mixing and loading, a face shield provides additional protection against splashes.[1]
Respiratory RespiratorIf exposure limits are exceeded or in areas with inadequate ventilation, a full-face respirator is necessary.[2][3]

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, consult a physician.[3][4]

  • Eye Contact: Rinse eyes cautiously with pure water for at least 15 minutes, ensuring to rinse under the eyelids.[2][3][4] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3]

Firefighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3] For larger fires, alcohol-resistant foam or a water spray is recommended.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Operational Plan: Handling and Storage

Safe Handling:

  • Work in a well-ventilated area.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Do not eat, drink, or smoke in handling areas.[4]

  • Use non-sparking tools and take measures to prevent electrostatic discharge.[3]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a cool, dry, and well-ventilated location.[4][6]

  • Keep containers tightly closed and properly labeled.[6][7]

  • Store away from heat, sparks, open flames, and other ignition sources.[6]

  • Keep out of reach of children and away from food, drink, and animal feed.[4][7]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Product Disposal: Wastes resulting from the use of this product should be disposed of on-site or at an approved waste disposal facility.[5] Do not contaminate ponds, waterways, or ditches with the chemical or used container.[4]

  • Container Disposal: Do not reuse empty containers.[4][5] Triple rinse (or equivalent) the container promptly after emptying.[7] The rinsed container can then be offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[3][5]

Accidental Release and Spill Cleanup Workflow

In the event of a spill, a systematic approach is necessary to contain and clean the material safely while protecting personnel and the environment.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Cleanup Cleanup cluster_Disposal Disposal Evacuate Evacuate Spill Area Protect Wear Appropriate PPE Evacuate->Protect Contain Contain the Spill Protect->Contain Collect Collect Spilled Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste Decontaminate->Package Dispose Dispose of Waste Package->Dispose

Caption: Workflow for handling an this compound spill.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.